Tau Peptide (512-525) amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H77N15O21 |
|---|---|
Molecular Weight |
1236.2 g/mol |
IUPAC Name |
(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H77N15O21/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+/m1/s1 |
InChI Key |
HIDFSXUHXQELBQ-VJHWVVLPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Tau Peptide (512-525) Amide in Tauopathy: An Uncharted Territory in Neurodegenerative Disease Research
Despite its commercial availability as a research tool, the specific function and mechanism of action of Tau Peptide (512-525) amide, with the amino acid sequence SGYSSPGSPGTPGS-NH2, in the context of tauopathies remain largely undocumented in publicly available scientific literature. This C-terminal fragment of the tau protein represents a region of significant interest in the broader field of neurodegenerative disease research, yet specific studies elucidating its direct role are conspicuously absent.
Tauopathies, including Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). The tau protein, in its physiological state, is crucial for the stabilization of microtubules, which are essential components of the neuronal cytoskeleton responsible for axonal transport and structural integrity. The C-terminal region of tau, from which the (512-525) amide peptide is derived, plays a pivotal role in microtubule binding and is also central to the pathological aggregation process.[1][2]
Research has extensively demonstrated that the C-terminal domain of tau is a key player in both the normal function and the pathological transformation of the protein. Truncation of the C-terminus has been shown to significantly impact tau's stability and its propensity to aggregate.[3][4] Specifically, removal of certain C-terminal portions can enhance the rate and extent of tau polymerization in vitro, suggesting an inhibitory role for this region in the aggregation process under normal conditions.[4]
The phosphorylation state of the C-terminal region is also a critical determinant of tau's function. Numerous phosphorylation sites have been identified in the C-terminal domain of tau, and their modification by kinases such as glycogen (B147801) synthase kinase-3β (GSK-3β) and subsequent dephosphorylation by phosphatases like protein phosphatase 2A (PP2A) are key regulatory events.[5][6][7][8][9][10] Hyperphosphorylation in this region is known to decrease tau's affinity for microtubules, leading to microtubule destabilization and an increased pool of soluble tau that is prone to aggregation.[2]
While the broader C-terminal domain is a subject of intense investigation, the specific biological activity of the this compound fragment has not been detailed in peer-reviewed studies. It is commercially available, indicating its potential use in various research applications, such as epitope mapping for antibody development, in vitro aggregation assays, or as a tool to study the interactions of this specific tau region with other proteins or small molecules. However, without published data, its precise function—whether it promotes or inhibits tau aggregation, its effect on microtubule dynamics, or its involvement in any signaling pathways—remains speculative.
Given the absence of specific experimental data for this compound, it is not possible to provide a detailed technical guide with quantitative data, specific experimental protocols, or signaling pathway diagrams as requested. The scientific community's understanding of this particular peptide is still in its infancy, and future research is required to elucidate its specific role in the complex puzzle of tauopathy. Researchers interested in this peptide would need to conduct foundational in vitro and in vivo studies to characterize its biochemical and cellular functions.
References
- 1. The Role of the Carboxyl-Terminal Sequence of Tau and MAP2 in the Pathogenesis of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The C-terminus of tau protein plays an important role in its stability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Human tau accumulation promotes glycogen synthase kinase-3β acetylation and thus upregulates the kinase: A vicious cycle in Alzheimer neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation sites on tau identified by nanoelectrospray mass spectrometry: differences in vitro between the mitogen-activated protein kinases ERK2, c-Jun N-terminal kinase and P38, and glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PP2A regulates tau phosphorylation directly and also indirectly via activating GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Tau Peptide (512-525) Amide in Neurodegeneration: A Technical Overview
For Immediate Release
[City, State] – [Date] – The intricate landscape of neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies, has long been a focus of intense scientific scrutiny. Central to this research is the microtubule-associated protein Tau. While the full-length protein's role in the stabilization of neuronal microtubules and its pathological aggregation are well-documented, the specific functions of its various fragments remain a frontier of investigation. This technical guide delves into the current understanding of a particular fragment, Tau Peptide (512-525) amide, and its putative role in the complex cascade of neurodegeneration.
Recent inquiries into the functional significance of specific Tau protein fragments have led to the commercial availability of synthetic peptides like this compound for research applications. This polypeptide is accessible through peptide screening, a powerful methodology for exploring protein interactions, functional analysis, and epitope mapping. However, a comprehensive review of the current scientific literature reveals a notable gap in the specific characterization of the Tau (512-525) amide fragment's direct involvement in neurodegenerative processes. While this peptide is available as a research tool, detailed studies elucidating its precise mechanism of action, its impact on neuronal function, and its role in signaling pathways are not yet extensively published.
This guide, therefore, aims to provide a foundational understanding based on the broader knowledge of the Tau protein, offering a framework within which the potential role of the (512-525) amide fragment can be contextualized.
The Broader Context: Tau Protein in Neuronal Health and Disease
The Tau protein is fundamental to the stability of the neuronal cytoskeleton.[1][2] In its physiological state, Tau binds to and stabilizes microtubules, the cellular "highways" essential for axonal transport and the maintenance of neuronal structure.[1][2] The function of Tau is intricately regulated by post-translational modifications, most notably phosphorylation.
In the pathological context of tauopathies, including Alzheimer's disease, Tau becomes hyperphosphorylated.[2] This aberrant phosphorylation leads to the detachment of Tau from microtubules, causing their destabilization and impairing axonal transport.[2] The detached, hyperphosphorylated Tau monomers then misfold and aggregate, forming oligomers and eventually the neurofibrillary tangles (NFTs) that are a hallmark of these devastating diseases.[3] The accumulation of these toxic Tau species is strongly correlated with neuronal dysfunction and cell death.
Potential Roles and Research Directions for this compound
Given the current landscape of research, the specific contributions of the Tau (512-525) amide fragment to neurodegeneration remain speculative and represent an open area for investigation. The availability of this peptide provides researchers with a valuable tool to explore several key questions:
-
Interaction with Full-Length Tau: Does this fragment interact with monomeric or aggregated forms of full-length Tau? Could it act as a seed for aggregation or, conversely, as an inhibitor of fibril formation?
-
Neurotoxicity: Does the Tau (512-525) amide peptide itself exhibit any cytotoxic effects on neuronal cells in culture?
-
Signaling Pathway Modulation: Does this peptide influence any of the known signaling pathways implicated in Tau pathology, such as those involving kinases (e.g., GSK-3β, CDK5) or phosphatases?
-
Interaction with Other Pathological Proteins: Could this fragment interact with other key players in neurodegeneration, such as amyloid-beta, and what are the functional consequences of such interactions?
Experimental Approaches for Characterization
To elucidate the role of this compound, a range of established experimental protocols can be employed.
Table 1: Potential Experimental Assays for Functional Characterization of this compound
| Experimental Question | Suggested Assay | Description | Potential Readouts |
| Aggregation Propensity | Thioflavin T (ThT) Aggregation Assay | The peptide is incubated, alone or with full-length Tau, in the presence of the fluorescent dye ThT, which binds to beta-sheet structures characteristic of amyloid fibrils. | Increase in ThT fluorescence over time, indicating fibril formation. |
| Neurotoxicity | MTT or LDH Assay on Neuronal Cell Cultures | Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are treated with varying concentrations of the peptide. Cell viability is assessed by measuring metabolic activity (MTT) or membrane integrity (LDH release). | Decrease in cell viability, indicating a cytotoxic effect. |
| Microtubule Assembly | Tubulin Polymerization Assay | The effect of the peptide on the in vitro polymerization of purified tubulin is monitored by measuring changes in light scattering or fluorescence. | Alteration in the rate or extent of tubulin polymerization. |
| Protein-Protein Interaction | Co-immunoprecipitation (Co-IP) or Surface Plasmon Resonance (SPR) | Co-IP can be used to determine if the peptide interacts with full-length Tau or other proteins in cell lysates. SPR can provide quantitative data on binding affinity and kinetics. | Detection of a binding interaction and measurement of binding constants (KD). |
Visualizing Potential Research Workflows
The investigation into the function of this compound can be structured through a systematic workflow.
Conclusion and Future Perspectives
While the specific role of this compound in neurodegeneration is currently undefined in the scientific literature, its availability presents a valuable opportunity for the research community. By employing the established methodologies outlined in this guide, scientists can begin to unravel the functional significance of this and other Tau fragments. Such studies are crucial for building a more complete picture of Tau pathology and may ultimately lead to the identification of novel therapeutic targets for Alzheimer's disease and related neurodegenerative disorders. The journey to understanding the intricate puzzle of tauopathies requires a detailed examination of each piece, and the study of specific peptide fragments like Tau (512-525) amide will undoubtedly contribute to this critical endeavor.
References
A Technical Guide to the Structural Properties of Tau Peptide (512-525) Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The microtubule-associated protein Tau is central to the pathology of several neurodegenerative diseases, collectively termed tauopathies, including Alzheimer's disease. The aggregation of Tau into paired helical filaments (PHFs) is a hallmark of these conditions. Specific fragments of the Tau protein are believed to play a crucial role in initiating and propagating this aggregation cascade. This technical guide focuses on the structural properties of a C-terminal fragment, Tau Peptide (512-525) amide, providing an in-depth overview of the methodologies used to characterize its structure and aggregation propensity. While direct experimental data for this specific peptide is limited in publicly accessible literature, this document outlines the established experimental protocols and presents illustrative data from related Tau fragments to provide a comprehensive framework for its investigation.
Introduction to this compound
The Tau protein is an intrinsically disordered protein (IDP) that stabilizes microtubules in neurons under normal physiological conditions.[1] In tauopathies, Tau detaches from microtubules and assembles into insoluble aggregates.[2] The C-terminal region of Tau is implicated in both its interaction with microtubules and its pathological aggregation.[3][4]
The peptide in focus, this compound, corresponds to the amino acid sequence SGYSSPGSPGTPGS-NH2 . It is noteworthy that the numbering (512-525) does not align with the canonical sequence of the longest human Tau isoform (2N4R), which comprises 441 amino acids.[5] This numbering may refer to a different isoform or a non-standard nomenclature. However, the specified sequence is commercially available and represents a segment of the C-terminal projection domain, a region known for its high density of proline and glycine (B1666218) residues, which influences its conformational flexibility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence | SGYSSPGSPGTPGS-NH2 |
| Molecular Formula | C51H77N15O21 |
| Average Molecular Weight | 1236.26 g/mol |
| Terminal Modifications | C-terminal amidation |
Secondary Structure Analysis
The secondary structure of peptides is a critical determinant of their function and aggregation propensity. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps for analyzing the secondary structure of this compound.
-
Sample Preparation:
-
Dissolve lyophilized this compound in an appropriate buffer, typically a low-salt phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4), to a final concentration of 10-50 µM.[6]
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Prepare a buffer blank for background subtraction.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Set the measurement parameters:
-
Use a quartz cuvette with a path length of 0.1 cm.[6]
-
Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer blank.
-
Record the CD spectrum of the peptide sample.
-
Acquire multiple scans (typically 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θobs * 100) / (c * n * l) where:
-
θobs is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues (14 for this peptide).
-
l is the path length of the cuvette in cm.
-
-
Deconvolute the resulting spectrum using a secondary structure prediction algorithm such as BeStSel or DichroWeb to estimate the percentage of α-helix, β-sheet, random coil, and turns.[5][8]
-
Expected Structural Characteristics
Given its high content of proline and glycine residues, this compound is expected to adopt a predominantly random coil conformation in solution. CD spectra of other non-aggregating Tau fragments typically show a strong negative peak around 200 nm, which is characteristic of a disordered structure.[6] Upon aggregation, a conformational transition to a β-sheet structure is expected, which would be indicated by the appearance of a negative peak around 218 nm in the CD spectrum.
Table 2: Illustrative Secondary Structure Content of a Tau Fragment (Monomeric vs. Aggregated)
Note: This is representative data from a different Tau fragment and serves as an example of expected changes.
| Conformation | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Turns (%) |
| Monomeric | ~5 | ~15 | ~60 | ~20 |
| Aggregated | ~5 | ~45 | ~30 | ~20 |
Aggregation Kinetics
The propensity of Tau peptides to aggregate into amyloid-like fibrils is a key aspect of their pathological role. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol describes how to monitor the aggregation of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM) in water and filter through a 0.22 µm syringe filter. Store in the dark.
-
(Optional) Prepare a stock solution of an aggregation inducer, such as heparin (e.g., 1 mg/mL).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, prepare reaction mixtures containing:
-
Tau peptide at a final concentration of 10-50 µM.
-
ThT at a final concentration of 10-25 µM.
-
(Optional) Heparin at a concentration that promotes aggregation (e.g., a 1:4 heparin to Tau molar ratio).
-
Buffer to the final volume.
-
-
Include control wells: buffer with ThT only (for background), and peptide with ThT but without inducer.
-
-
Data Acquisition:
-
Place the 96-well plate in a fluorescence plate reader equipped with temperature control and shaking.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-72 hours).
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time. The resulting curve typically has a sigmoidal shape with three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).
-
Analyze the curve to extract kinetic parameters such as the lag time (tlag) and the apparent rate constant of fibril growth (kapp).
-
Expected Aggregation Behavior
The aggregation of Tau peptides is a nucleation-dependent process. The kinetics can be influenced by factors such as peptide concentration, temperature, pH, and the presence of inducers like heparin. For this compound, it is hypothesized that it may not readily aggregate on its own but could be induced to do so, or it might participate in the aggregation of larger Tau fragments.
Table 3: Illustrative Aggregation Kinetic Parameters for a Tau Fragment
Note: This is representative data from a different Tau fragment and serves as an example.
| Condition | Lag Time (tlag) (hours) | Apparent Rate Constant (kapp) (h-1) |
| Peptide alone | > 48 | N/A |
| Peptide + Heparin | 8.5 ± 1.2 | 0.25 ± 0.05 |
| Peptide + Heparin + Inhibitor | 22.1 ± 2.5 | 0.11 ± 0.03 |
Morphological Analysis of Aggregates
Transmission Electron Microscopy (TEM) is used to visualize the morphology of the aggregates formed at the end of the aggregation assay to confirm the presence of amyloid-like fibrils.
Experimental Protocol: Negative-Stain Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Take an aliquot from the plateau phase of the ThT aggregation assay.
-
Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess liquid with filter paper.
-
-
Staining:
-
Wash the grid by placing it on a drop of deionized water for 1 minute and then wick off the excess water.
-
Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to observe the overall morphology of the aggregates. Amyloid fibrils are typically long, unbranched, and have a diameter of 5-15 nm.
-
Visualized Workflows and Relationships
Signaling Pathways and Logical Relationships
Caption: Conceptual pathway of Tau protein aggregation from soluble monomers to toxic fibrils.
Experimental Workflows
Caption: Experimental workflow for determining peptide secondary structure using CD spectroscopy.
Caption: Experimental workflow for monitoring peptide aggregation kinetics via ThT fluorescence.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The C-terminus of tau protein plays an important role in its stability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tau in Alzheimer neurofibrillary tangles. N- and C-terminal regions are differentially associated with paired helical filaments and the location of a putative abnormal phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Tau-441 (2N4R) Wild-Type Monomers (SPR-479) | StressMarq Biosciences Inc. [stressmarq.com]
- 5. UniProt: P10636 [genome.jp]
- 6. Protein anatomy: C-tail region of human tau protein as a crucial structural element in Alzheimer's paired helical filament formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. uniprot.org [uniprot.org]
Technical Whitepaper: The Role of Tau Peptide (512-525) Amide in Alzheimer's Disease Research
Executive Summary
This technical guide addresses the current understanding and research applications of the Tau Peptide (512-525) amide in the context of Alzheimer's disease. Extensive investigation of publicly available scientific literature and vendor specifications reveals that while this peptide is commercially available for research purposes, specific data on its mechanism of action, quantitative experimental results, and detailed protocols are notably absent. The peptide is consistently described as a product identified through "peptide screening," a high-throughput method used to identify molecules with potential for protein interaction, functional analysis, or epitope mapping.[1][2]
This guide will first situate the peptide within the broader context of tau protein pathology in Alzheimer's disease. It will then summarize the available information on this compound and present general experimental protocols and conceptual frameworks that would be applicable to its characterization. Due to the lack of specific data, this paper will focus on the foundational knowledge required for a research team to initiate an investigation into this peptide's function.
Introduction: Tau Protein in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: extracellular plaques composed of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles (NFTs)[3][4]. NFTs are aggregates of the microtubule-associated protein tau (MAPT).[3][4]
In a healthy neuron, tau protein binds to and stabilizes microtubules, which are critical components of the cellular cytoskeleton responsible for structural support and axonal transport.[5][6] The function of tau is tightly regulated by post-translational modifications, most notably phosphorylation.[3][7] In the pathological state of AD and other "tauopathies," tau becomes hyperphosphorylated, causing it to detach from microtubules.[5][8] This dissociation leads to microtubule instability and disrupts essential neuronal functions. The unbound, hyperphosphorylated tau monomers are prone to misfold and aggregate, forming soluble oligomers and eventually the insoluble paired helical filaments (PHFs) that constitute NFTs.[5] The accumulation of these tau aggregates is strongly correlated with neuronal loss and cognitive decline in Alzheimer's disease.[4]
The Subject Molecule: this compound
This compound is a synthetic polypeptide fragment corresponding to amino acid residues 512-525 of a specific tau isoform. This sequence is located in the C-terminal region of the full-length protein.[9] The C-terminus of tau is known to play a significant role in the protein's stability and its potential for neurotoxicity when truncated.[9]
Despite its availability as a research tool, published studies detailing the specific function of the (512-525) amide fragment are not present in the surveyed literature. Commercial suppliers note that it was identified via peptide screening, suggesting it may have been flagged for its potential in protein interaction or functional analysis, but the outcomes of these screens are not publicly detailed.[1][2] Therefore, its role as a potential inhibitor, promoter of aggregation, or biomarker remains to be experimentally defined.
General Experimental Frameworks for Characterization
Given the absence of specific data, a logical research progression would involve characterizing the peptide's fundamental biochemical and cellular activities. The following sections outline standard methodologies and logical workflows for such an investigation.
Investigating Effects on Tau Aggregation
A primary question for any tau fragment is its effect on the aggregation of full-length tau. Standard in vitro assays can determine if the peptide inhibits, seeds, or has no effect on fibrillization.
Logical Workflow for Aggregation Analysis
Caption: Workflow for assessing the peptide's effect on tau aggregation.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol is a generalized method for monitoring tau aggregation in vitro.[6][10][11]
-
Reagent Preparation :
-
Aggregation Buffer : Prepare a buffer suitable for tau aggregation (e.g., 10 mM HEPES, 100 mM NaCl, 10 µM DTT, pH 7.4).
-
Tau Stock : Prepare a stock solution of purified, monomeric full-length tau protein (e.g., 2N4R isoform) in aggregation buffer. Concentration should be determined empirically, often in the range of 5-20 µM.
-
Peptide Stock : Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Inducer Stock : Prepare a stock solution of an aggregation inducer, such as heparin (e.g., at a 4:1 molar ratio of Tau:Heparin).
-
ThT Solution : Prepare a stock solution of Thioflavin T (e.g., 500 µM in aggregation buffer).
-
-
Assay Setup :
-
In a 96-well black, clear-bottom plate, add aggregation buffer, ThT solution (to a final concentration of ~10-20 µM), and full-length tau protein.
-
Add varying concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO) and a positive control (known inhibitor, if available).
-
Initiate the aggregation by adding the inducer (heparin) to all wells.
-
-
Measurement :
-
Immediately place the plate in a plate reader set to 37°C with intermittent shaking.
-
Measure fluorescence intensity at set intervals (e.g., every 15-30 minutes) for up to 48-72 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[10]
-
-
Data Analysis :
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleation-dependent polymerization.
-
Compare the lag time, maximum fluorescence, and slope of the curves from peptide-treated wells to the control wells to determine if the peptide inhibits or enhances aggregation.
-
Relevant Signaling Pathways in Tau Pathology
While no signaling pathways are directly linked to the (512-525) fragment, understanding the pathways that regulate full-length tau is crucial for designing future experiments. Key kinases that phosphorylate tau, promoting its detachment and aggregation, include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[5][8] These kinases are nodes in complex signaling cascades.
Simplified Tau Phosphorylation Pathway
Caption: Key kinases involved in pathological tau phosphorylation.
Future studies could investigate if this compound interferes with these kinase activities or serves as a competitive substrate, thereby modulating the phosphorylation state of full-length tau.
Conclusion and Future Directions
This compound represents a molecular tool whose potential in Alzheimer's disease research is currently undefined. The repeated description of this peptide as a product of "peptide screening" without associated functional data suggests it may be an orphan from a discovery program. For research teams interested in this specific fragment, the immediate path forward involves a systematic, foundational characterization.
Key research questions to address include:
-
Aggregation : Does the peptide inhibit, promote, or modify the aggregation pathway of full-length tau?
-
Binding : Does the peptide directly bind to monomeric, oligomeric, or fibrillar forms of tau? What is its binding affinity?
-
Cellular Activity : Does the peptide enter neuronal cells? If so, does it affect tau phosphorylation, microtubule stability, or cellular viability?
-
Enzymatic Interaction : Does the peptide interact with key tau kinases (e.g., GSK-3β, CDK5) or phosphatases?
By employing the standard experimental frameworks outlined in this guide, the scientific community can begin to elucidate the functional role, if any, of this compound and determine its value as a tool or therapeutic lead in the fight against Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tauopathies: Deciphering Disease Mechanisms to Develop Effective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. scantox.com [scantox.com]
- 7. Frontiers | Tau: A Signaling Hub Protein [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The C-terminus of tau protein plays an important role in its stability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Tau Aggregation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
An In-depth Technical Guide to the Synthesis and Purification of Tau Peptide (512-525) Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and subsequent purification of Tau Peptide (512-525) amide. The information presented herein is intended to equip researchers in the fields of neurodegenerative disease, biochemistry, and drug discovery with the necessary details to produce this peptide at high purity for various research applications.
Introduction to this compound
The Tau protein is intrinsically linked to the pathology of several neurodegenerative disorders, including Alzheimer's disease, where its hyperphosphorylated form aggregates into neurofibrillary tangles. Specific fragments of the Tau protein are often synthesized for in vitro studies to investigate the mechanisms of aggregation, phosphorylation, and interaction with other molecules. This compound, with the sequence SGYSSPGSPGTPGS-NH2, is a C-terminally amidated 14-amino acid fragment of the Tau protein. The C-terminal amidation mimics the native peptide bond, neutralizing the charge of the C-terminal carboxyl group, which can be crucial for biological activity and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence | H-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH2 |
| Molecular Formula | C₅₁H₇₇N₁₅O₂₁ |
| Molecular Weight | 1236.26 g/mol [1][2] |
| Purity (Typical) | >95% (as determined by HPLC)[1] |
| Appearance | White Powder[1] |
| Storage Conditions | -20°C, protected from light, in a dry environment[1] |
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The recommended method for the synthesis of this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. This method offers high efficiency and is amenable to both manual and automated synthesis platforms.
Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the diagram below.
Caption: Solid-Phase Synthesis Workflow for this compound.
Detailed Experimental Protocol: Fmoc-SPPS
This protocol is adapted from standard Fmoc/tBu SPPS methodologies.
Materials:
Table 2: Materials for Peptide Synthesis
| Reagent | Purpose |
| Rink Amide Resin | Solid support for C-terminal amide peptides. |
| Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Solvent for washing. |
| 20% (v/v) Piperidine (B6355638) in DMF | Fmoc deprotection agent. |
| Fmoc-amino acids with side-chain protection | Building blocks for the peptide chain. |
| HBTU/HATU and DIPEA or DIC/Oxyma | Coupling reagents for amide bond formation. |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from the resin. |
| Triisopropylsilane (TIS) | Scavenger to prevent side reactions. |
| Water | Scavenger. |
| Cold Diethyl Ether | For precipitation of the crude peptide. |
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Ser(tBu)-OH, 3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the mixture to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Pro, Thr(tBu), Gly, Pro, Ser(tBu), Gly, Pro, Ser(tBu), Ser(tBu), Tyr(tBu), Gly, Ser(tBu)).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Given the high content of serine and threonine, this standard cocktail is generally effective.
-
Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Table 3: Expected Synthesis Outcomes
| Parameter | Expected Value |
| Crude Peptide Yield | 70-85% |
| Purity of Crude Peptide | 50-70% |
Purification of this compound
The primary method for purifying the crude synthetic peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification and Characterization Workflow
The following diagram illustrates the workflow for the purification and subsequent characterization of the synthesized peptide.
Caption: Purification and Characterization Workflow for this compound.
Detailed Experimental Protocol: RP-HPLC Purification
Materials and Instrumentation:
Table 4: Materials and Instrumentation for HPLC Purification
| Item | Specification |
| Instrument | Preparative HPLC system |
| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |
| Detector | UV detector at 214 nm and 280 nm |
Protocol:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm filter.
-
Chromatography:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a linear gradient of Mobile Phase B. Given the hydrophilic nature of the SGYSSPGSPGTPGS-NH2 sequence, a shallow gradient starting from a low percentage of acetonitrile is recommended. A suggested starting gradient is 5-35% B over 30 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient on an analytical C18 column.
-
Final Product Preparation: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.
Table 5: Suggested HPLC Gradient for Purification
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 35 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
Characterization of Purified this compound
The identity and purity of the final product must be confirmed by mass spectrometry and analytical RP-HPLC.
Mass Spectrometry
Protocol (MALDI-TOF):
-
Dissolve the purified peptide in a 50:50 acetonitrile:water solution with 0.1% TFA to a concentration of approximately 1 mg/mL.
-
Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in positive ion mode.
Table 6: Expected Mass Spectrometry Results
| Parameter | Expected Value |
| Theoretical Mass (Monoisotopic) | 1235.53 Da |
| Observed Mass [M+H]⁺ | ~1236.54 Da |
Analytical RP-HPLC
The purity of the final product is determined by integrating the peak areas from the analytical HPLC chromatogram. The final product should exhibit a single major peak, indicating high purity.
Conclusion
The protocols detailed in this guide provide a robust framework for the successful synthesis and purification of this compound. Adherence to these methodologies, utilizing standard Fmoc-SPPS chemistry followed by RP-HPLC purification, will yield a high-purity peptide suitable for rigorous research applications in the study of neurodegenerative diseases. The characterization techniques described are essential for verifying the identity and purity of the final product, ensuring the reliability and reproducibility of subsequent experiments.
References
"discovery and significance of Tau Peptide (512-525) amide"
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The microtubule-associated protein tau is a central figure in the pathology of numerous neurodegenerative diseases, collectively termed tauopathies, including Alzheimer's disease. The aggregation of tau into neurofibrillary tangles is a pathological hallmark of these conditions. Specific fragments of the tau protein are of significant interest to researchers for their role in initiating and propagating this aggregation process. This technical guide provides available information on Tau Peptide (512-525) amide and, due to the limited specific data on this peptide, offers a comprehensive examination of a well-characterized counterpart, Acetyl-Tau Peptide (273-284) amide , as a representative model for studying tau aggregation and neurotoxicity. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research in this critical area.
This compound: An Overview
Sequence: SGYSSPGSPGTPGS-NH2[1]
Discovery and Significance: this compound is a polypeptide identified through peptide screening methodologies.[2][3] Peptide screening is a research tool that utilizes immunoassays to pool active peptides, which can then be used for investigating protein interactions, functional analysis, and epitope mapping.[2] While commercially available for research purposes, detailed public information regarding the specific discovery, significance, and involvement of this compound in distinct signaling pathways is limited. Its primary application lies in its use as a tool for screening and functional assays.[2]
Due to the scarcity of in-depth data specifically for this compound, the remainder of this guide will focus on a more extensively studied tau fragment, Acetyl-Tau Peptide (273-284) amide, to provide a detailed technical framework for researchers.
Acetyl-Tau Peptide (273-284) amide: A Model for Tau Pathology
Sequence: Ac-GKVQIINKKLDL-NH₂
Significance: Acetyl-Tau Peptide (273-284) amide corresponds to a critical fragment within the microtubule-binding repeat domain of the longest human tau isoform.[4] This peptide is of significant interest because of its involvement in the formation of paired helical filaments, a key component of neurofibrillary tangles.[5] It is frequently utilized in research to investigate the mechanisms of tau aggregation, its neurotoxic effects, and its interaction with other key proteins in neurodegenerative diseases, such as Amyloid-β.[4][5] Studies suggest that this peptide fragment can directly interact with Amyloid-β monomers and oligomers, potentially inhibiting the formation of mature amyloid fibrils and redirecting aggregation towards non-fibrillar species.[6][7]
Quantitative Data
Quantitative data on the neurotoxicity of Acetyl-Tau Peptide (273-284) amide aggregates is not extensively available in the public domain. However, studies on aggregates from full-length tau and other fragments provide a valuable framework. The following tables summarize relevant data from such studies, which can serve as a proxy for estimating the neurotoxic potential.
Table 1: Neurotoxicity of Tau Aggregates in SH-SY5Y Cells [4]
| Tau Species | Concentration / Pre-aggregation Time | Assay | Observed Effect |
| Full-length Tau | 5 µM / 12 h | MTT Assay | ~30% reduction in cell viability[8] |
| Tau Oligomers | Various concentrations / 6-24 h | MTT Assay | Significant decrease in cell viability compared to non-aggregated Tau[9] |
| Tau Oligomers | Various concentrations / 24 h or more | LDH Assay | Significant increase in LDH leakage compared to non-aggregated Tau[9] |
Table 2: Biophysical Characterization of Tau Peptide Interactions
| Interacting Peptides | Method | Observation | Reference |
| Ac-Aβ(25-35)-NH₂ and Ac-Tau(273-284)-NH₂ | Ion Mobility-Mass Spectrometry (IM-MS) | High affinity to form heteroligomers. Tau fragment can trap Aβ fragment in smaller oligomeric forms. | [7] |
Experimental Protocols
This protocol outlines the synthesis of Ac-GKVQIINKKLDL-NH₂ using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin.[5]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
HBTU, HOBt, DIPEA (coupling reagents)
-
Acetic anhydride
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[5]
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.[5]
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and couple to the resin for 2 hours. Monitor with a Kaiser test. Repeat for each amino acid in the sequence.[5]
-
Acetylation: After coupling the final amino acid and removing the Fmoc group, acetylate the N-terminus with acetic anhydride.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.[5]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.[5]
-
Drying: Dry the crude peptide under vacuum.[5]
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.[5]
Procedure:
-
Purification: Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water) and inject it onto a preparative C18 column. Elute with a gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Collect fractions containing the pure peptide.[5]
-
Characterization: Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI mass spectrometry.
This assay monitors the formation of β-sheet-rich amyloid-like fibrils.[10]
Materials:
-
Acetyl-Tau (273-284) amide
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O)[10]
-
Assay Buffer (e.g., 20 mM Ammonium Acetate, pH 7.0)[10]
-
Heparin (optional, as an aggregation inducer)
-
Black, clear-bottom 96-well plate
Procedure:
-
Peptide Preparation: To ensure reproducible results, it is recommended to pre-treat the lyophilized peptide to break down any pre-existing aggregates. This can be done by dissolving in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), evaporating the solvent, and then resuspending in the assay buffer.[10]
-
Reaction Mixture: Prepare a reaction mixture containing the tau peptide, ThT, and heparin (if used) in the assay buffer.[10]
-
Incubation and Measurement: Pipette the reaction mixture into a 96-well plate. Measure fluorescence intensity (excitation ~450 nm, emission ~482-490 nm) at regular intervals with shaking before each reading.[10]
-
Data Analysis: Subtract the background fluorescence from a ThT-only control. Plot the average fluorescence intensity against time to observe the aggregation kinetics.[10]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
SH-SY5Y cells or other suitable neuronal cell line
-
Cell culture medium
-
Prepared Acetyl-Tau (273-284) amide aggregates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with different concentrations of the tau peptide aggregates for 24-48 hours.[4]
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[11][12][13]
-
Assay buffer
Procedure:
-
Cell Lysis: Prepare cell lysates from cells treated with tau aggregates and from untreated control cells.
-
Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.[11]
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence (excitation ~380 nm, emission ~420-460 nm) for the fluorometric assay.[11][12]
-
Data Analysis: Compare the signal from treated samples to the untreated control to determine the fold increase in caspase-3 activity.[14]
Visualization of Pathways and Workflows
Signaling Pathways in Tau-Mediated Neurotoxicity
The aggregation of tau peptides can trigger a cascade of events leading to neuronal dysfunction and death. Key pathways involved include the activation of apoptotic caspases and the induction of oxidative stress.
Caption: Tau aggregate-induced apoptosis signaling pathway.
Experimental Workflow for Studying Tau Neurotoxicity
A typical workflow for investigating the neurotoxic effects of a tau peptide involves peptide synthesis, aggregation, and subsequent cellular assays.
Caption: Experimental workflow for Tau neurotoxicity studies.
Logical Relationship of Tau and Amyloid-β Interaction
The interaction between tau peptides and Amyloid-β (Aβ) is a key area of research in Alzheimer's disease. The following diagram illustrates the proposed inhibitory effect of a tau fragment on Aβ fibrillogenesis.
Caption: Tau peptide inhibition of Aβ fibrillogenesis.
Conclusion
While specific data on the discovery and significance of this compound are limited, the study of tau fragments remains a cornerstone of neurodegenerative disease research. The detailed examination of Acetyl-Tau Peptide (273-284) amide in this guide provides a robust framework for investigating the mechanisms of tau aggregation and neurotoxicity. The provided protocols and visualizations serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of tauopathies and develop novel therapeutic interventions. Further research into the specific roles of various tau fragments, including this compound, will be crucial for a comprehensive understanding of these devastating diseases.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tau Oligomers Impair Artificial Membrane Integrity and Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. mpbio.com [mpbio.com]
- 14. merckmillipore.com [merckmillipore.com]
Navigating the Terminus: A Technical Guide to the Biochemical Characteristics of C-Terminal Tau Peptides
A Note on Nomenclature: The requested peptide, "Tau Peptide (512-525)," falls outside the amino acid sequence of known human Tau protein isoforms. The longest isoform, Tau-F (or 2N4R), comprises 441 amino acids. This guide will therefore focus on the biochemical characteristics of peptides derived from the C-terminal region of Tau (approximately residues 421-441), a critical domain in Tau function and pathology, to address the likely scientific interest of the query.
This technical whitepaper provides an in-depth examination of the biochemical properties of C-terminal Tau peptides, tailored for researchers, scientists, and professionals in drug development. It covers aggregation properties, post-translational modifications, and relevant experimental methodologies.
Core Biochemical Characteristics
The C-terminal region of the Tau protein is intrinsically disordered and plays a significant role in regulating microtubule binding and Tau aggregation. Peptides from this region are valuable tools for studying the mechanisms of Tauopathy.
Amino Acid Sequence and Physicochemical Properties
The C-terminal tail of the 2N4R Tau isoform (residues 421-441) has the following sequence:
H K P G G G Q V E V K S E K L D F K D R V Q S K I G S L D N I T H V P G G G N K K I E T H K
A commonly studied peptide from this region is Tau(421-441). Its properties are summarized below.
| Property | Value |
| Sequence | His-Lys-Pro-Gly-Gly-Gly-Gln-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-Lys-Lys-Ile-Glu-Thr-His-Lys |
| Molecular Weight | ~4788.5 Da (unmodified) |
| Isoelectric Point (pI) | Approximately 9.89 (basic) |
| Solubility | Generally soluble in aqueous buffers (e.g., PBS, Tris) |
Aggregation Propensity
While the microtubule-binding repeats (MTBRs) are the primary drivers of Tau aggregation, the C-terminal domain can modulate this process. In isolation, short C-terminal peptides do not readily form amyloid fibrils under physiological conditions. However, their interaction with polyanionic cofactors like heparin can induce aggregation.
| Parameter | Observation |
| Spontaneous Aggregation | Low to negligible |
| Cofactor-Induced Aggregation | Can form β-sheet-rich aggregates in the presence of heparin or arachidonic acid. |
| Seeding Capacity | Pre-formed aggregates of C-terminal peptides can have limited capacity to seed the aggregation of full-length Tau. |
Post-Translational Modifications (PTMs)
The C-terminal domain is subject to several PTMs that can influence Tau's function and pathogenic transformation.
Phosphorylation
Phosphorylation is a key PTM in Tau. While the proline-rich domain and the region flanking the MTBRs are major sites of phosphorylation, the C-terminus also contains potential phosphorylation sites.
-
Key Kinases: Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase 2 (CK2) have been implicated in phosphorylating serine and threonine residues in the C-terminal region.
-
Functional Impact: Phosphorylation in this region can influence microtubule binding and may affect the conformational state of Tau, potentially priming it for aggregation.
Experimental Protocols
Synthesis and Purification of C-Terminal Tau Peptides
A standard protocol for obtaining C-terminal Tau peptides is through solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection: Use a Rink Amide resin to obtain a C-terminally amidated peptide.
-
Chain Assembly: Perform automated or manual Fmoc-based synthesis.
-
Deprotection: Use 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.
-
Coupling: Use a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexa
-
Methodological & Application
Application Notes and Protocols for In Vitro Aggregation Assay of Tau Peptide (512-525) Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the microtubule-associated protein Tau is a pathological hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease. The Tau protein and its fragments are central to the formation of neurofibrillary tangles (NFTs) within neurons. The specific peptide sequence Tau (512-525) amide is a fragment of the C-terminal region of the Tau protein. Investigating the in vitro aggregation of such synthetic Tau peptides is crucial for understanding the fundamental mechanisms of Tau fibrillization and for the screening of potential therapeutic inhibitors of this process.
These application notes provide a detailed protocol for assessing the in vitro aggregation of Tau Peptide (512-525) amide using a Thioflavin T (ThT) fluorescence assay and Transmission Electron Microscopy (TEM). The ThT assay allows for real-time monitoring of fibril formation, while TEM provides direct visualization of the resulting aggregate morphology.
Principle of the Thioflavin T Assay
Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils. In solution, ThT has low fluorescence, but when it intercalates within the β-sheet-rich structures of aggregated peptides, its conformation becomes more rigid, leading to a strong fluorescent signal. This property allows for the quantitative monitoring of amyloid fibril formation over time. The fluorescence is typically measured with an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.[1][2]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier/Preparation |
| This compound | Commercially available |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Sigma-Aldrich or equivalent |
| Thioflavin T (ThT) | Sigma-Aldrich or equivalent |
| Heparin Sodium Salt | Sigma-Aldrich or equivalent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Prepare in-house or commercially available |
| Ammonium Acetate (B1210297) | Sigma-Aldrich or equivalent |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equivalent |
| Nuclease-free water | Thermo Fisher Scientific or equivalent |
| Black, clear-bottom 96-well plates | Corning, Greiner Bio-One, or equivalent[3] |
| Transmission Electron Microscopy (TEM) grids | Electron Microscopy Sciences or equivalent |
| Uranyl Acetate | Electron Microscopy Sciences or equivalent |
Preparation of Stock Solutions
| Stock Solution | Preparation Protocol | Storage |
| This compound | 1. To ensure a monomeric state, dissolve the lyophilized peptide in HFIP to a concentration of 1 mg/mL.[1] 2. Aliquot into microcentrifuge tubes and allow the HFIP to evaporate completely in a fume hood. 3. Store the dried peptide aliquots at -80°C. 4. Immediately before use, dissolve a dried aliquot in an appropriate assay buffer (e.g., PBS, pH 7.4) to the desired stock concentration (e.g., 1 mM). | -80°C (dried aliquots) |
| Thioflavin T (ThT) | 1. Dissolve ThT powder in nuclease-free water to a final concentration of 1 mM. 2. Filter through a 0.22 µm syringe filter to remove any particulates.[1][3] | 4°C, protected from light |
| Heparin | 1. Dissolve heparin sodium salt in nuclease-free water to a final concentration of 1 mM. 2. Filter through a 0.22 µm syringe filter. | -20°C |
Experimental Workflow: Thioflavin T Aggregation Assay
Caption: Experimental workflow for the this compound in vitro aggregation assay.
Thioflavin T Assay Protocol
-
Peptide Preparation:
-
Begin with the pre-treated, dried this compound aliquots to ensure the absence of pre-formed aggregates.[1]
-
Resuspend the peptide in the desired assay buffer (e.g., PBS, pH 7.4) to a working stock concentration.
-
-
Reaction Setup:
-
In a black, clear-bottom 96-well plate, prepare the reaction mixtures. A typical final volume per well is 100-200 µL.
-
It is recommended to prepare a master mix for each condition to ensure consistency across replicates.
-
The final concentrations of components need to be optimized, but a good starting point is:
-
Add the components in the following order: Assay Buffer, Tau Peptide, Heparin (if used), and finally Thioflavin T.
-
Gently mix by pipetting up and down. Avoid introducing air bubbles.
-
Include control wells:
-
Buffer with ThT only (blank).
-
Peptide with ThT (to assess baseline fluorescence).
-
Buffer with ThT and heparin (if used).
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a microplate reader pre-heated to 37°C.[3][5]
-
Set the plate reader to shake continuously or at regular intervals.[3]
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[3][5]
-
Typical instrument settings:
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Plot the mean fluorescence intensity for each condition against time.
-
The resulting sigmoidal curve can be analyzed to determine the lag phase, elongation rate, and maximum fluorescence intensity, which are indicative of the aggregation kinetics.
-
Transmission Electron Microscopy (TEM) Protocol
TEM is used to visually confirm the presence and morphology of fibrillar aggregates at the end of the aggregation assay.
-
Sample Preparation:
-
Take an aliquot from the aggregation reaction mixture at the desired time point (typically after the ThT fluorescence has plateaued).
-
Place a TEM grid (e.g., carbon-coated copper grid) in a pair of fine-tipped forceps.
-
-
Negative Staining:
-
Apply 3-5 µL of the sample onto the grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess sample with the edge of a piece of filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Apply 3-5 µL of a negative staining solution (e.g., 2% uranyl acetate in water) to the grid for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope.
-
Acquire images at various magnifications to observe the morphology of the Tau peptide aggregates.
-
Data Presentation
Quantitative data from the ThT aggregation assay should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Thioflavin T Assay Parameters
| Parameter | Value |
| Peptide Concentration | 10 - 50 µM |
| Thioflavin T Concentration | 10 - 25 µM |
| Heparin Concentration (if used) | 2.5 - 10 µM |
| Assay Buffer | PBS, pH 7.4 |
| Incubation Temperature | 37°C |
| Shaking | Continuous or intermittent |
| Plate Type | 96-well, black, clear-bottom |
| Excitation Wavelength | 450 nm |
| Emission Wavelength | 485 nm |
| Measurement Interval | 15 - 30 min |
| Total Assay Time | 24 - 72 hours |
Table 2: Hypothetical Aggregation Kinetics Data
| Condition | Lag Phase (hours) | Max Fluorescence (a.u.) |
| This compound (25 µM) | 12.5 | 8,500 |
| This compound (25 µM) + Heparin (5 µM) | 4.2 | 15,000 |
| This compound (50 µM) | 8.0 | 18,000 |
| This compound (50 µM) + Heparin (10 µM) | 2.1 | 25,000 |
| Inhibitor X + Tau Peptide (50 µM) + Heparin (10 µM) | 10.5 | 5,000 |
Signaling Pathways and Logical Relationships
The aggregation of Tau peptides follows a nucleation-dependent polymerization mechanism. This process can be influenced by various factors, including the intrinsic properties of the peptide sequence, the presence of co-factors or inducers, and environmental conditions.
Caption: Nucleation-dependent aggregation pathway of Tau peptides.
Concluding Remarks
This document provides a comprehensive protocol for the in vitro aggregation assay of this compound. Researchers should note that the specific conditions, such as peptide concentration and the necessity of an aggregation inducer like heparin, may require optimization for this particular peptide fragment. The combination of the Thioflavin T assay for kinetic analysis and Transmission Electron Microscopy for morphological characterization offers a robust approach to studying the aggregation of Tau peptides and for the evaluation of potential inhibitors.
References
Application Notes and Protocols for Thioflavin T Assay with Tau Peptide (512-525) Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of Tau protein is a pathological hallmark of several neurodegenerative diseases known as tauopathies, including Alzheimer's disease.[1] The Tau peptide (512-525) amide is a fragment of the Tau protein that may be involved in the initiation of aggregation. The Thioflavin T (ThT) assay is a widely used, sensitive, and reliable method for monitoring the kinetics of amyloid fibril formation in vitro.[2] This fluorescent dye, Thioflavin T, exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures characteristic of amyloid fibrils.[3][4] This increase in fluorescence provides a real-time method to track the aggregation process.[5][6]
These application notes provide a detailed protocol for utilizing the ThT assay to monitor the aggregation of this compound. This assay serves as a valuable tool for investigating the mechanisms of Tau aggregation and for screening potential therapeutic inhibitors.
Principle of the Thioflavin T Assay
Thioflavin T is a benzothiazole (B30560) dye that, in its free state in solution, has a low fluorescence quantum yield.[2] When ThT binds to the cross-β-sheet structures of amyloid fibrils, the rotation of its molecular components is restricted. This rigidification leads to a significant enhancement of its fluorescence emission, with a typical excitation maximum around 450 nm and an emission maximum around 482-490 nm.[3][7] The intensity of the fluorescence is directly proportional to the amount of fibrillar aggregates formed, enabling the kinetic monitoring of protein aggregation.
Materials and Reagents
-
This compound
-
Thioflavin T (ThT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Heparin (optional, as an inducer of aggregation)
-
Black, clear-bottom 96-well plates (non-binding surface recommended)[4]
-
Plate reader with fluorescence detection capabilities
-
Incubator with shaking capabilities
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution:
-
Prepare a stock solution of the Tau peptide in a suitable solvent, such as DMSO or sterile water. The final concentration of the stock solution should be accurately determined. It is recommended to prepare fresh or use aliquots stored at -80°C to avoid freeze-thaw cycles.
-
-
Thioflavin T Stock Solution:
-
Assay Buffer:
-
Phosphate-Buffered Saline (PBS) at pH 7.4 is a commonly used buffer. Ensure the buffer is filtered through a 0.22 µm filter before use.
-
Aggregation Assay Protocol
This protocol is a general guideline and may require optimization for the specific Tau peptide.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture for each condition to be tested. The final volume per well is typically 100 µL.[4]
-
The final concentration of this compound should be optimized. A starting point could be in the range of 10-100 µM.
-
The final concentration of ThT is typically between 10-25 µM.[4][8]
-
If using an inducer, the concentration of heparin can be in the range of 2.5-10 µM.[4][8]
-
Order of addition: It is recommended to add the components in the following order: Assay Buffer, Tau Peptide, Heparin (if used), and finally Thioflavin T. Mix gently by pipetting.
-
-
Plate Setup:
-
Pipette 100 µL of each reaction mixture into the wells of a black, clear-bottom 96-well plate.
-
Include appropriate controls:
-
Negative Control: Assay buffer with ThT only (to measure background fluorescence).
-
Peptide Control: Tau peptide in assay buffer without ThT (to check for intrinsic fluorescence).
-
ThT Control: ThT in assay buffer (to monitor ThT stability).
-
-
It is advisable to run each condition in triplicate to ensure reproducibility.[9]
-
-
Incubation and Fluorescence Measurement:
-
Seal the plate to prevent evaporation.[8]
-
Place the plate in a fluorescence plate reader equipped with an incubator and shaking capabilities.
-
Set the temperature to 37°C.[7]
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[7][8]
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (e.g., 24-72 hours).[7]
-
Enable shaking between readings to promote aggregation.[7]
-
Data Presentation
The quantitative data from the ThT assay can be summarized in the following table. This table will allow for easy comparison of aggregation kinetics under different conditions (e.g., with and without inhibitors).
| Condition | Lag Time (hours) | Maximum Fluorescence (a.u.) | Apparent Rate Constant (kapp) (h-1) |
| Tau Peptide Alone | |||
| Tau Peptide + Inhibitor A | |||
| Tau Peptide + Inhibitor B | |||
| Control (e.g., Buffer) |
-
Lag Time: The time before a significant increase in fluorescence is observed.
-
Maximum Fluorescence: The peak fluorescence intensity reached during the experiment.
-
Apparent Rate Constant (kapp): The maximum slope of the sigmoidal aggregation curve, representing the rate of fibril elongation.
Visualizations
Tau Aggregation and ThT Binding Mechanism
Caption: Mechanism of Tau peptide aggregation and Thioflavin T fluorescence.
Experimental Workflow for ThT Assay
Caption: Experimental workflow for the Thioflavin T assay.
References
- 1. Tau Aggregation and Alzheimer's | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. benchchem.com [benchchem.com]
- 3. The Thioflavin T assay_Chemicalbook [chemicalbook.com]
- 4. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 9. Thioflavin T Assay [protocols.io]
Application Notes and Protocols: Tau Peptide (512-525) Amide in Drug Discovery
Note to the Reader: As of the current date, specific applications and detailed experimental data for Tau Peptide (512-525) amide in drug discovery are not extensively documented in publicly available scientific literature. This document, therefore, provides a general framework and hypothetical applications based on the known roles of Tau protein fragments in neurodegenerative disease research. The protocols and pathways described are illustrative of the methodologies that would be employed to investigate the function of such a peptide.
Introduction
Tau protein is a microtubule-associated protein implicated in the pathology of several neurodegenerative disorders, collectively known as tauopathies, the most common being Alzheimer's disease. The aggregation of hyperphosphorylated Tau into neurofibrillary tangles (NFTs) is a hallmark of these diseases. Tau peptides, fragments of the full-length protein, are crucial tools in drug discovery for several reasons: they can be used to study the mechanisms of Tau aggregation, to screen for small molecules that inhibit this process, to investigate protein-protein interactions, and to develop immunotherapies.
This compound is a synthetic fragment of the Tau protein. While its specific biological function is not yet characterized, its availability for research suggests potential applications in the areas outlined above.[1][] These application notes provide a guide for researchers on how this peptide could be utilized in a drug discovery context.
Hypothetical Applications in Drug Discovery
Based on the general use of Tau peptides in neurodegeneration research, this compound could be applied in the following areas:
-
Screening for Protein-Protein Interaction Modulators: This peptide can be used as a tool to identify proteins or other molecules that interact with this specific region of the Tau protein.[1] Such interactions could be relevant to Tau's normal function or its pathological aggregation.
-
Epitope Mapping for Antibody Development: The peptide can be used to raise or characterize antibodies that target this specific epitope of the Tau protein. These antibodies could be valuable as research tools or as potential therapeutic agents.
-
Investigating Mechanisms of Tau Aggregation: Although this specific fragment's role in aggregation is unknown, it could be studied for its ability to self-aggregate or to influence the aggregation of full-length Tau protein.
-
Functional Assays: The peptide could be used in cellular or biochemical assays to probe the function of the C-terminal region of the Tau protein.
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the function and therapeutic potential of this compound.
Protocol 1: In Vitro Protein-Protein Interaction Assay (Pull-Down)
This protocol describes how to identify proteins that interact with this compound from a cell lysate.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for detection (if a specific interaction is being tested) or reagents for mass spectrometry.
Methodology:
-
Peptide Immobilization:
-
Resuspend streptavidin-coated magnetic beads in binding buffer.
-
Add biotinylated this compound to the beads and incubate with gentle rotation for 1-2 hours at 4°C.
-
Wash the beads three times with wash buffer to remove unbound peptide.
-
-
Protein Binding:
-
Prepare cell lysate by treating cultured cells with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Add the cell lysate to the peptide-coated beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Proteins can be visualized by Coomassie staining or silver staining.
-
For identification of unknown interacting proteins, the corresponding bands can be excised and analyzed by mass spectrometry.
-
Alternatively, specific interacting proteins can be identified by Western blotting using appropriate antibodies.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol is used to determine if this compound can aggregate or influence the aggregation of full-length Tau.
Materials:
-
This compound
-
Full-length recombinant Tau protein
-
Aggregation buffer (e.g., PBS with heparin and dithiothreitol)
-
Thioflavin T (ThT) solution
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
Methodology:
-
Assay Setup:
-
In a 96-well plate, set up reactions containing:
-
Full-length Tau protein alone (positive control for aggregation)
-
This compound alone
-
Full-length Tau protein with varying concentrations of this compound
-
-
Add aggregation inducers like heparin to each well.
-
Add ThT solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for several hours to days.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils.
-
Compare the aggregation kinetics (lag phase, elongation rate) of full-length Tau in the presence and absence of the peptide to determine if the peptide modulates aggregation.
-
Signaling Pathways and Visualization
As the specific signaling pathways involving this compound are unknown, a generalized workflow for identifying its protein interaction partners is presented below. This is a crucial first step in elucidating its potential role in cellular signaling.
Caption: Workflow for identifying protein interactors of this compound.
Data Presentation
As no quantitative data is currently available for this compound, the following table is a template that researchers can use to structure their findings from a hypothetical protein-protein interaction study followed by pathway analysis.
| Identified Interacting Protein | Method of Identification | Functional Class | Potential Role in Tau Biology |
| e.g., Kinase X | Mass Spectrometry | Cell Signaling | May phosphorylate Tau at a novel site |
| e.g., Chaperone Y | Western Blot | Protein Folding | Could be involved in Tau stability/aggregation |
| e.g., Structural Protein Z | Mass Spectrometry | Cytoskeleton | May link Tau to other cellular structures |
Conclusion
This compound is a research tool with potential applications in the study of Tau protein biology and the discovery of new therapeutic agents for tauopathies. While specific data on its activity is lacking, the protocols and conceptual frameworks provided here offer a starting point for its investigation. Future studies are required to elucidate the specific functions of this peptide and its utility in drug discovery.
References
Application Notes and Protocols for Tau Peptide (512-525) Amide: An Overview
To the Researcher:
Extensive investigation for experimental data and established protocols specifically utilizing Tau Peptide (512-525) amide (Sequence: SGYSSPGSPGTPGS-NH2) has yielded limited specific information within publicly accessible scientific literature and databases. This peptide is commercially available and is broadly categorized for use in protein interaction studies, functional analysis, and epitope screening. However, detailed experimental models, quantitative data, and specific signaling pathway information directly pertaining to this peptide fragment are not currently available in published research.
Therefore, the following sections provide a generalized framework based on common methodologies used for studying other Tau-derived peptides. These protocols and conceptual pathways are intended to serve as a foundational guide for researchers to design and develop specific assays for this compound. It is crucial to note that these are not established protocols for this specific peptide and will require significant optimization and validation.
General Application Concepts
Based on the nature of other Tau peptide fragments studied in the context of neurodegenerative diseases, potential applications for this compound could include:
-
Investigating Protein-Protein Interactions: Screening for binding partners of this specific Tau region.
-
Antibody Epitope Mapping: Serving as an antigen to develop or characterize antibodies that recognize this specific sequence of the Tau protein.
-
Studying Post-Translational Modifications: Acting as a substrate for kinases or other enzymes that may modify this region of Tau.
-
Functional Cellular Assays: Investigating the effect of the peptide on neuronal cell viability, morphology, or specific cellular pathways.
Hypothetical Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for use with this compound.
Protocol 1: In Vitro Peptide-Protein Interaction Assay (Pull-Down)
This protocol describes a method to identify potential binding partners of this compound from a cell lysate.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Neuronal cell lysate (e.g., from SH-SY5Y or primary neurons)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for potential interacting proteins
Procedure:
-
Peptide Immobilization:
-
Incubate biotinylated this compound with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with Wash Buffer to remove unbound peptide.
-
-
Cell Lysate Preparation:
-
Prepare a protein lysate from the chosen neuronal cell line according to standard protocols.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Pull-Down:
-
Incubate the peptide-coated beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, use beads without the peptide or with a scrambled control peptide.
-
-
Washing:
-
Wash the beads five times with cold Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Coomassie staining followed by mass spectrometry to identify unknown interactors, or by Western blotting using antibodies against suspected binding partners.
-
Experimental Workflow for Pull-Down Assay
Caption: Workflow for identifying protein interactors of this compound.
Protocol 2: Cellular Uptake and Localization Study
This protocol aims to determine if the peptide can enter neuronal cells and where it localizes.
Materials:
-
Fluorescently-labeled this compound (e.g., FITC-labeled)
-
Neuronal cell line (e.g., SH-SY5Y) cultured on glass coverslips
-
Complete cell culture medium
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Peptide Treatment:
-
Treat the cells with varying concentrations of the fluorescently-labeled peptide (e.g., 1, 5, 10 µM) in complete medium.
-
Incubate for different time points (e.g., 1, 4, 24 hours).
-
Include an untreated control.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cellular localization of the peptide using a fluorescence microscope.
-
Conceptual Signaling Pathways
Without experimental data, any depiction of signaling pathways involving this compound would be purely speculative. However, we can conceptualize a potential pathway based on the known functions of the full-length Tau protein. Full-length Tau is known to be a substrate for several kinases, and its phosphorylation state is critical in Alzheimer's disease pathology.
Hypothetical Kinase Interaction Pathway
Caption: A hypothetical pathway for the intracellular processing of this compound.
Concluding Remarks
The provided application notes and protocols are intended as a starting point for the investigation of the biological role of This compound . Due to the current lack of specific published data, researchers are strongly encouraged to perform thorough validation and optimization of these generalized methods. The development of a robust experimental model will be essential to elucidate the specific functions and potential therapeutic relevance of this particular Tau fragment. As new research emerges, these guidelines should be updated to reflect the latest scientific findings.
"protocol for dissolving and handling Tau Peptide (512-525) amide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tau protein is a key focus in neurodegenerative disease research, particularly in the context of Alzheimer's disease and other tauopathies. Tau Peptide (512-525) amide, with the sequence SGYSSPGSPGTPGS-NH2, is a fragment of the full-length Tau protein. This document provides detailed protocols for the proper dissolution and handling of this peptide to ensure its integrity and stability for experimental use. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in research and drug development applications.
Physicochemical Properties and Storage
A summary of the key properties and recommended storage conditions for this compound is presented in the table below.
| Property | Value | Recommendations & Remarks |
| Amino Acid Sequence | SGYSSPGSPGTPGS-NH2 | The C-terminus is amidated, rendering the peptide neutral at physiological pH. |
| Molecular Formula | C51H77N15O21 | This information is useful for calculating molarity. |
| Molecular Weight | 1236.26 g/mol | Use this value for accurate concentration calculations. |
| Appearance | Lyophilized white powder | The peptide is typically supplied in a freeze-dried form for enhanced stability. |
| Purity | >95% (typically) | Purity should be confirmed from the supplier's certificate of analysis. |
| Overall Charge (pH 7) | 0 (Neutral) | The neutral charge suggests that initial attempts at dissolution should be in sterile water, followed by organic solvents if necessary due to the presence of hydrophobic residues. |
| Storage (Lyophilized) | -20°C or colder | Store in a desiccator to protect from moisture. For long-term storage, -80°C is recommended. |
| Storage (In Solution) | -20°C to -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Shipping Conditions | Ambient temperature | Upon receipt, the lyophilized peptide should be stored at the recommended temperature. |
| Solubility | Data not available | As a neutral peptide, initial solubility testing in sterile, distilled water is recommended. If solubility is low, the use of a small amount of an organic solvent like DMSO or acetonitrile (B52724) is advised. See Protocol 1. |
| Solution Stability | Data not available | For maximal stability, use freshly prepared solutions. If storage is necessary, store aliquots at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for dissolving the lyophilized peptide to prepare a stock solution. Due to the neutral charge of the peptide, initial attempts should be made with sterile water. However, the presence of several hydrophobic residues may necessitate the use of an organic solvent.
Materials:
-
Lyophilized this compound
-
Sterile, distilled, deionized water (ddH₂O)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Initial Dissolution Attempt (Water):
-
Add a small, precise volume of sterile ddH₂O to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial to mix. Avoid vigorous shaking, as this can cause aggregation.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble in water. Proceed to step 6.
-
-
Secondary Dissolution (Organic Solvent):
-
If the peptide does not fully dissolve in water, add a minimal amount of DMSO (e.g., 10-20 µL) to the suspension.
-
Gently vortex until the peptide is completely dissolved.
-
Once dissolved, slowly add sterile ddH₂O dropwise while gently mixing to reach the desired final concentration and volume. Be mindful that adding water too quickly can cause the peptide to precipitate. The final concentration of DMSO should be kept as low as possible, especially for cell-based assays.
-
-
Concentration and Purity Check (Optional but Recommended):
-
The concentration of the peptide stock solution can be verified by measuring the absorbance at 280 nm (due to the Tyrosine residue). The molar extinction coefficient for Tyrosine at 280 nm is approximately 1490 M⁻¹cm⁻¹.
-
-
Aliquoting:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.[] The volume of each aliquot should be appropriate for a single experiment.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[][2] Avoid using frost-free freezers, as the temperature fluctuations can degrade the peptide.
-
Protocol 2: Handling and Storage of Tau Peptide Solutions
Proper handling and storage of the reconstituted peptide solution are critical for maintaining its biological activity.
Procedure:
-
Thawing: When ready to use, thaw a single aliquot of the peptide solution rapidly at room temperature or in a cool water bath. Avoid slow thawing on ice, which can sometimes promote precipitation.
-
Mixing: Before use, gently vortex the thawed solution to ensure homogeneity.
-
Dilution: Prepare working dilutions of the peptide in your experimental buffer immediately before use.
-
Disposal: Any unused portion of the thawed aliquot should be discarded and not re-frozen to ensure the integrity of subsequent experiments.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the peptide in its lyophilized or solution form.
-
Handle the peptide in a designated clean area to avoid contamination.
-
Visualizations
Caption: Workflow for dissolving and handling this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
Application Notes and Protocols for In Vitro Fibrillization of Tau Peptides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The Tau Peptide (512-525) amide, with the sequence SGYSSPGSPGTPGS-NH2, is not a well-characterized amyloidogenic fragment of the Tau protein. Extensive literature searches did not yield a specific, validated protocol for inducing its fibrillization. The core aggregation-driving motifs of Tau are primarily located within the microtubule-binding repeats (e.g., PHF6* and PHF6).[1][2][3] The C-terminal region, where the 512-525 sequence resides, is not typically associated with self-aggregation.[4][5]
Therefore, the following application notes and protocols are generalized from established methods for inducing fibrillization of known aggregation-prone synthetic Tau peptides, such as fragments from the repeat domains.[1][6][7] These protocols should be considered a starting point for an exploratory investigation into the aggregation propensity of this compound and will require significant optimization.
Introduction and Principle
The aggregation of the Tau protein into filamentous inclusions is a pathological hallmark of several neurodegenerative diseases known as tauopathies.[6] In vitro aggregation assays are fundamental tools for investigating the mechanisms of fibrillization and for screening potential therapeutic inhibitors.[1] These assays typically involve incubating a purified Tau peptide or protein, often in the presence of an anionic cofactor like heparin, to induce the formation of β-sheet-rich amyloid fibrils.[8]
The process generally follows a nucleation-dependent polymerization mechanism, starting with soluble monomers that misfold and self-associate into oligomeric nuclei. These nuclei then template the rapid conversion of remaining monomers into growing fibrils.[1] This process can be monitored in real-time using fluorescent dyes like Thioflavin T (ThT), which specifically bind to β-sheet structures and exhibit a characteristic increase in fluorescence emission.[2] Confirmation of fibril morphology is typically achieved through imaging techniques such as Transmission Electron Microscopy (TEM).[4]
Quantitative Data: Typical Conditions for Tau Peptide Aggregation
The following tables summarize typical quantitative parameters used for inducing and monitoring the aggregation of known amyloidogenic Tau peptides (e.g., Ac-PHF6-NH2, K18-Tau). These values serve as a recommended starting range for optimizing the fibrillization of a novel peptide.
Table 1: Reagent Concentrations for Fibrillization Assay
| Component | Stock Concentration | Final Concentration | Notes |
| Tau Peptide | 1-5 mM (in DMSO or H₂O) | 10-50 µM | Higher concentrations may accelerate aggregation but can also lead to non-specific precipitation.[6] |
| Heparin | 1-5 mg/mL or ~1 mM | 0.5-10 µM (or ~0.1-0.5 mg/mL) | Acts as an inducer. The optimal Tau:Heparin molar ratio is critical and often near 4:1.[4][7] |
| Thioflavin T (ThT) | 1 mM (in dH₂O, 0.22 µm filtered) | 10-25 µM | For real-time monitoring. The stock solution should be prepared fresh and stored protected from light.[6] |
| Buffer | 10x PBS or 100 mM Phosphate | 1x PBS (pH 7.4) or similar | Buffer conditions, including pH and ionic strength, can significantly impact aggregation kinetics.[9] |
Table 2: Incubation and Measurement Parameters
| Parameter | Typical Value | Notes |
| Temperature | 37°C | Physiological temperature is standard for these assays.[4][7][9] |
| Agitation/Shaking | 250-800 rpm (orbital or linear) | Agitation provides the energy needed to promote fibril formation and elongation.[4][9] |
| Incubation Time | 1 - 72 hours | Highly dependent on the peptide sequence and conditions. Kinetics should be monitored until a plateau is reached.[4] |
| Plate Type | Black, clear-bottom, non-binding 96-well plate | Minimizes background fluorescence and prevents peptide adsorption to the well surface. |
| ThT Fluorescence Reading | Excitation: ~440 nm, Emission: ~485 nm | Readings are typically taken every 2-15 minutes to generate a kinetic curve. |
Experimental Protocols
Protocol 1: Induction of Tau Peptide Fibrillization
This protocol describes a general method for setting up an aggregation reaction using heparin as an inducer.
-
Peptide Preparation: Dissolve the lyophilized this compound in sterile, nuclease-free water or DMSO to create a 1-2 mM stock solution. Briefly vortex and centrifuge to ensure the peptide is fully dissolved.
-
Reagent Preparation:
-
Prepare a 1 mg/mL heparin stock solution in sterile water.
-
Prepare 1x PBS buffer at pH 7.4 and filter through a 0.22 µm filter.
-
-
Reaction Setup:
-
In a sterile, low-binding microcentrifuge tube, combine the components in the following order: sterile water, 10x PBS buffer, heparin stock, and finally the Tau peptide stock to achieve the desired final concentrations (refer to Table 1).
-
Gently mix by pipetting. Avoid vigorous vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with continuous shaking (e.g., 500 rpm) in a thermomixer or plate shaker.
-
Samples can be taken at various time points (e.g., 0, 1, 6, 12, 24, 48 hours) for analysis by ThT assay and TEM.
-
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Assay
This protocol is designed for real-time monitoring of fibrillization kinetics in a 96-well plate format.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in sterile water. Protect from light and store at 4°C for up to one month. Filter through a 0.22 µm syringe filter before use.
-
Prepare other reagents (Peptide, Heparin, Buffer) as described in Protocol 1.
-
-
Reaction Mixture Preparation: Prepare a master mix containing buffer, heparin, and ThT.
-
Plate Setup:
-
In a black, clear-bottom 96-well plate, add the Tau peptide stock solution to triplicate wells.
-
Add the master mix to each well to achieve the final desired concentrations (e.g., 25 µM Tau Peptide, 5 µM Heparin, 20 µM ThT in a final volume of 100 µL).
-
Include controls:
-
Blank: Buffer, Heparin, and ThT only.
-
Peptide Only: Buffer, Tau peptide, and ThT (to assess heparin-dependence).
-
-
-
Data Acquisition:
-
Seal the plate to prevent evaporation.
-
Place the plate in a microplate reader pre-heated to 37°C.
-
Set the reader to take fluorescence measurements (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 5 minutes) for up to 72 hours. Ensure continuous shaking between reads.
-
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the corrected fluorescence intensity against time to visualize the aggregation kinetics (lag, elongation, and plateau phases).
Protocol 3: Morphological Analysis by Transmission Electron Microscopy (TEM)
This protocol provides a general method for visualizing fibril morphology.
-
Sample Preparation: Take a 5-10 µL aliquot from the aggregation reaction (Protocol 1) at a time point where the ThT assay shows a plateau.
-
Grid Preparation:
-
Place a 400-mesh carbon-coated copper grid on a drop of the sample solution for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute. Repeat twice.
-
-
Staining:
-
Negatively stain the grid by placing it on a drop of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Wick off the excess stain with filter paper.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification to visualize fibrillar structures.
-
Visualizations and Workflows
Caption: General experimental workflow for inducing and analyzing Tau peptide fibrillization.
Caption: Step-by-step workflow for the Thioflavin T (ThT) fluorescence assay.
Caption: Conceptual pathway of heparin-induced Tau peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Amination Converts Amyloidogenic Tau Peptides into Soluble Antagonists of Cellular Seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific C-Terminal Fluorescent Labeling of Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tau interacts with the C-terminal region of α-synuclein, promoting formation of toxic aggregates with distinct molecular conformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assay of Tau Peptide (512-525) Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is implicated in the pathology of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The intercellular transfer of Tau protein and its fragments is considered a key mechanism for the propagation of pathology throughout the brain. Understanding the cellular uptake of specific Tau peptides is therefore crucial for the development of therapeutics aimed at halting disease progression. This document provides a detailed protocol for a cellular uptake assay of Tau Peptide (512-525) amide, a specific fragment of the Tau protein. The amino acid sequence of this peptide is SGYSSPGSPGTPGS-NH2.
While specific uptake data for this particular peptide is not extensively available in the literature, this protocol adapts established methods for studying the cellular internalization of other Tau fragments and peptides. The assay is designed to be flexible, allowing for quantification through multiple methods, including fluorescence microscopy and flow cytometry.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
To visualize and quantify the cellular uptake of this compound, it must first be fluorescently labeled. Amine-reactive dyes are commonly used for this purpose, targeting the N-terminus of the peptide.
Materials:
-
This compound
-
Fluorescent dye with an amine-reactive group (e.g., Alexa Fluor 488 NHS Ester, FITC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO.
-
Add the dissolved fluorescent dye to the peptide solution at a molar ratio of 1.5:1 (dye:peptide).
-
Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.
-
Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Collect the fractions containing the fluorescently labeled peptide.
-
Confirm labeling efficiency and peptide concentration using a spectrophotometer.
-
Lyophilize the purified, labeled peptide for storage.
Protocol 2: Cellular Uptake Assay in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model for neuronal studies and is suitable for this uptake assay.[1]
Materials:
-
Fluorescently labeled this compound
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell imaging plates (e.g., 96-well black, clear-bottom plates for microscopy) or cell culture plates for flow cytometry
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into the appropriate cell culture plates and allow them to adhere and grow to 70-80% confluency.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled this compound in sterile water or PBS. Further dilute the peptide to the desired final concentrations in serum-free medium.
-
Uptake Incubation:
-
Wash the cells twice with warm PBS.
-
Replace the medium with the serum-free medium containing the fluorescently labeled peptide at various concentrations (e.g., 1, 5, 10 µM).
-
Include a negative control (medium without peptide) and a positive control if available (e.g., a well-characterized cell-penetrating peptide).
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Termination of Uptake:
-
Remove the peptide-containing medium.
-
Wash the cells three times with cold PBS to remove any non-internalized peptide.
-
-
Quantification:
-
For Fluorescence Microscopy:
-
(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Stain the cell nuclei with Hoechst 33342.
-
Acquire images using a fluorescence microscope. The internalized peptide will appear as fluorescent puncta within the cells.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
-
For Flow Cytometry:
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population.
-
-
Data Presentation
The following table provides a template for summarizing quantitative data from a cellular uptake assay. The values presented are hypothetical and should be replaced with experimental results.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) ± SD (Microscopy) | Mean Fluorescence Intensity (Arbitrary Units) ± SD (Flow Cytometry) |
| Control | 0 | 4 | 10.5 ± 2.1 | 5.2 ± 1.3 |
| Labeled Tau Peptide | 1 | 4 | 45.8 ± 5.3 | 28.7 ± 4.1 |
| Labeled Tau Peptide | 5 | 4 | 152.3 ± 12.7 | 95.4 ± 8.9 |
| Labeled Tau Peptide | 10 | 4 | 289.1 ± 25.4 | 180.6 ± 15.2 |
| Labeled Tau Peptide | 5 | 1 | 85.6 ± 9.2 | 53.1 ± 6.5 |
| Labeled Tau Peptide | 5 | 24 | 240.7 ± 21.8 | 155.9 ± 13.7 |
Visualization of Workflows and Pathways
To aid in the conceptual understanding of the experimental process and potential cellular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the Tau peptide cellular uptake assay.
Caption: Generalized signaling pathway for peptide uptake via endocytosis.
References
Troubleshooting & Optimization
Technical Support Center: Tau Peptide (512-525) Amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tau Peptide (512-525) amide. The information provided is designed to address common solubility and handling issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic peptide fragment corresponding to amino acids 512-525 of the human Tau protein. The sequence is SGYSSPGSPGTPGS-NH2.[1] In research, fragments of the Tau protein are utilized to study the mechanisms of Tau aggregation, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[2][3] These peptides can be used in screening assays for potential inhibitors of Tau aggregation and to investigate the factors that modulate fibril formation.[4]
Q2: I'm having trouble dissolving the lyophilized this compound. What is the recommended procedure?
Difficulty in dissolving amyloidogenic peptides is a common issue. There is no universal solvent for all peptides, and some trial-and-error may be necessary. For a peptide like Tau (512-525) amide, which has a high content of polar and uncharged amino acids, a stepwise approach is recommended.
First, attempt to dissolve the peptide in sterile, distilled water. If solubility is limited, the addition of a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) followed by dilution with your aqueous buffer can be effective.[5] It is crucial to add the aqueous buffer slowly to the organic solvent-peptide mixture while vortexing to prevent precipitation.[5] Sonication can also aid in dissolution.[6]
Q3: Are there specific solvents I should use or avoid?
For hydrophobic or neutral peptides, organic solvents are often necessary for initial solubilization.[5][7]
-
Recommended:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
-
Use with Caution:
-
Avoid DMSO with peptides containing cysteine (C) or methionine (M) residues as it can cause oxidation.
-
-
For highly insoluble peptides:
-
Stronger solvents like hexafluoroisopropanol (HFIP) or formic acid may be required for initial dissolution, followed by careful evaporation and reconstitution in the desired buffer.[5]
-
Q4: Can pH be adjusted to improve the solubility of this compound?
Yes, adjusting the pH can significantly impact peptide solubility. The net charge of the peptide determines whether an acidic or basic solution will be more effective. To determine the charge of your peptide, you can calculate the isoelectric point (pI).
-
For basic peptides (net positive charge): Dissolving in a slightly acidic solution (e.g., 10-25% acetic acid) can improve solubility.[5][7]
-
For acidic peptides (net negative charge): A slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate) may be beneficial.[7]
Q5: My peptide solution appears cloudy or has visible precipitates. What should I do?
A cloudy solution indicates that the peptide is not fully dissolved or has aggregated. If this occurs:
-
Sonication: Briefly sonicate the solution in a water bath to help break up aggregates.[6]
-
Solvent Adjustment: If the initial solvent was aqueous, try re-dissolving a fresh aliquot using a small amount of an organic solvent like DMSO first, then slowly diluting with your buffer.
-
pH Adjustment: Depending on the peptide's charge, a slight change in pH could bring it into solution.
-
Start Over: If the peptide has precipitated out of solution, it can be challenging to resolubilize. It is often best to start with a fresh vial of lyophilized peptide and optimize the dissolution protocol.
Troubleshooting Guides
Issue 1: Peptide fails to dissolve in aqueous buffers.
-
Possible Cause: The peptide has significant hydrophobic character or is prone to aggregation in aqueous solutions at neutral pH.
-
Troubleshooting Steps:
-
Refer to the "Solvent Selection Guide for Synthetic Peptides" table below to choose an appropriate organic solvent for initial dissolution.
-
Prepare a concentrated stock solution in the selected organic solvent (e.g., DMSO).
-
Add the peptide stock solution dropwise to the stirring aqueous buffer to the final desired concentration.
-
If precipitation occurs upon dilution, try a lower final concentration or a different buffer system.
-
Issue 2: Peptide appears to be aggregated upon reconstitution.
-
Possible Cause: Amyloidogenic peptides have a high propensity to self-assemble into β-sheet structures, leading to aggregation.[8] This can be influenced by factors such as peptide concentration, pH, and temperature.[3]
-
Troubleshooting Steps:
-
Use pre-chilled, sterile, and ideally oxygen-free water or buffer for reconstitution.[6]
-
Minimize the time the peptide is in a concentrated state.
-
Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Consider using aggregation inhibitors in your buffer if compatible with your experimental design.
-
Data Presentation
Table 1: Solvent Selection Guide for Synthetic Peptides
| Peptide Characteristics | Recommended Initial Solvent | Procedure |
| Basic Peptides (net positive charge) | Distilled Water, then 10-25% Acetic Acid if needed. | Attempt to dissolve in water first. If unsuccessful, add a small amount of acetic acid and then dilute with water.[5][7] |
| Acidic Peptides (net negative charge) | Distilled Water, then 0.1 M Ammonium Bicarbonate if needed. | Attempt to dissolve in water first. If unsuccessful, add a small amount of ammonium bicarbonate and then dilute with water.[7] |
| Hydrophobic/Neutral Peptides (>50% hydrophobic residues) | DMSO, DMF, Acetonitrile | Dissolve completely in a small volume of the organic solvent, then slowly add dropwise to a stirring aqueous buffer.[5] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Equilibrate: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.
-
Initial Dissolution (Trial): It is recommended to test the solubility of a small amount of the peptide first.
-
Solvent Addition: Based on the peptide's properties (hydrophilic nature of the Tau (512-525) sequence suggests starting with an aqueous solvent), add a calculated volume of sterile, distilled water to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Mechanical Agitation: Gently vortex or sonicate the vial for 5-10 minutes to aid dissolution.[9]
-
Observation: A successfully dissolved peptide will result in a clear, particle-free solution.
-
If Unsuccessful: If the peptide does not dissolve in water, for the next attempt with a fresh aliquot, use a small amount of DMSO to initially dissolve the peptide, followed by a slow, dropwise addition to your experimental buffer with constant stirring.
-
Storage: Once dissolved, it is best to use the solution immediately. If storage is necessary, aliquot into single-use tubes and store at -80°C to minimize freeze-thaw cycles.[9]
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting logic for cloudy peptide solutions.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tau Peptide (512-525) Amide Assays
Welcome to the technical support center for optimizing assays using Tau Peptide (512-525) amide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is it used in research?
A1: this compound is a polypeptide fragment derived from the microtubule-associated protein Tau.[1][2] Tau proteins are implicated in neurodegenerative diseases like Alzheimer's, where they can form aggregates.[2][3] This specific peptide is often used in immunoassays and other research applications to study protein interactions, functional analysis, and for screening potential therapeutic agents.[1][4]
Q2: What is the significance of the C-terminal amidation?
A2: C-terminal amidation is a common post-translational modification of peptides that can enhance their stability against degradation by enzymes.[5][6] This modification can also influence the peptide's biological activity and its interaction with other molecules, such as cell membranes.[5][7][8] While the effect can vary, amidation often helps in stabilizing peptide conformations, like alpha-helices, which can be crucial for their function.[8]
Assay Development
Q3: What are the most common assays performed with Tau peptides?
A3: The most common assays involving Tau peptides are aggregation assays and immunoassays (like ELISA). Aggregation assays are used to study the formation of fibrillar structures, a hallmark of neurodegenerative diseases.[9] Immunoassays are employed for detecting and quantifying the peptide, as well as studying its interactions with other proteins.[1]
Q4: What should I consider when preparing my this compound stock solution?
A4: Proper preparation of the peptide stock solution is critical for reproducible results. It is recommended to first dissolve the lyophilized peptide in a small amount of a solvent like hexafluoroisopropanol (HFIP) and then evaporate the solvent to create a thin film. This film can then be reconstituted in the desired aqueous buffer.[10] For long-term storage, it is best to store the peptide in lyophilized aliquots at -80°C and avoid repeated freeze-thaw cycles.[11]
Q5: How do I accurately determine the concentration of my peptide stock?
A5: Accurate concentration determination is crucial. While UV absorbance at 280 nm can be used, it's not always reliable for peptides lacking tryptophan or tyrosine residues. A modified bicinchoninic acid (BCA) assay is a more robust colorimetric method for peptide quantification.[12][13][14] For the highest accuracy, especially in complex biological samples, liquid chromatography-mass spectrometry (LC-MS) is the recommended method.[15][16][17][18][19]
Troubleshooting Guides
Aggregation Assays (e.g., Thioflavin T Assay)
Issue 1: Inconsistent or no aggregation observed.
| Possible Cause | Troubleshooting Step |
| Peptide Quality | Verify the purity and molecular weight of your peptide stock using mass spectrometry. Impurities or modifications can inhibit aggregation.[10] |
| Peptide Concentration | Ensure the peptide concentration is within the optimal range for aggregation. Higher concentrations generally lead to faster aggregation.[10] Typical starting concentrations for similar Tau peptides range from 10 to 100 µM.[10] |
| Aggregation Inducers | The presence of an aggregation inducer, like heparin, is often necessary to promote fibril formation.[9][10] The ratio of peptide to heparin is a critical parameter to optimize.[10] |
| Buffer Conditions | The choice of buffer and its pH can significantly impact aggregation kinetics.[10] Phosphate buffer has been shown to yield a higher Thioflavin T (ThT) signal compared to acetate (B1210297) buffer or water.[10] |
| Incubation Conditions | Ensure a consistent temperature (typically 37°C to mimic physiological conditions) and consider shaking to promote aggregation.[10][20][21] |
Issue 2: High background fluorescence in Thioflavin T (ThT) assay.
| Possible Cause | Troubleshooting Step |
| ThT Concentration | Optimize the ThT concentration. While common concentrations are 10-25 µM, too high a concentration can lead to high background.[10] |
| Contamination | Use high-quality, clean microplates to avoid interference from dust or other particulates.[10] Filtering the ThT stock solution through a 0.22 µm filter can also help.[20][22] |
| Reagent Purity | Ensure all reagents, including the buffer and any inducers, are free of contaminants that might fluoresce. |
Immunoassays (e.g., ELISA)
Issue 3: Low or no signal.
| Possible Cause | Troubleshooting Step |
| Antibody Concentration | Titrate the capture and detection antibodies to find the optimal concentrations.[23] |
| Reagent Degradation | Check the expiration dates and storage conditions of all reagents, especially antibodies and enzyme conjugates. Avoid multiple freeze-thaw cycles.[23] |
| Insufficient Incubation Times | Ensure adequate incubation times for each step of the ELISA protocol. |
| Incorrect Plate Type | Use high-binding plates for optimal coating of the capture antibody.[23] |
Issue 4: High background signal.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number of wash steps and ensure complete removal of the wash buffer after each step.[23][24] |
| Improper Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and casein.[23][25] |
| Cross-Reactivity | Ensure the secondary antibody does not cross-react with other components in the assay. Use cross-adsorbed secondary antibodies.[25] |
| Excessive Antibody Concentration | Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. |
Issue 5: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. Multichannel pipettes can improve consistency.[23] |
| Uneven Plate Washing | An automated plate washer can provide more consistent washing than manual methods.[25] |
| Edge Effects | Avoid using the outer wells of the microplate for critical samples, as they are more prone to temperature fluctuations and evaporation.[23] |
| Improper Mixing | Gently vortex or pipette-mix all samples and reagents before adding them to the plate.[23] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Tau Aggregation Assays
| Component | Typical Concentration Range | Notes |
| Tau Peptide | 10 - 100 µM | Higher concentrations generally accelerate aggregation.[10] |
| Heparin | 2.5 - 25 µM | The molar ratio of peptide to heparin is a critical parameter to optimize.[10] |
| Thioflavin T (ThT) | 10 - 25 µM | Ensure ThT is not a limiting factor and does not interfere with aggregation.[10] |
Table 2: Common Conditions for Tau Aggregation Assays
| Parameter | Recommended Condition | Rationale |
| Temperature | 37 °C | Mimics physiological conditions.[10] |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Provides a stable physiological pH.[22] |
| Plate Type | Black, clear-bottom 96-well plate | Minimizes background fluorescence and allows for bottom-reading.[22] |
| Shaking | Orbital or linear shaking | Can promote the rate of aggregation.[21] |
Experimental Protocols & Visualizations
Protocol 1: Thioflavin T (ThT) Aggregation Assay
-
Peptide Preparation: Prepare a 1 mM stock solution of this compound in an appropriate buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).[22]
-
Reagent Preparation:
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume per well, a typical master mix would include the assay buffer, Tau peptide, heparin, and Thioflavin T at their final desired concentrations.
-
Incubation and Measurement:
-
Pipette 100 µL of the reaction mixture into the wells of a black, clear-bottom 96-well plate.[22]
-
Incubate the plate at 37°C in a plate reader with shaking capabilities.
-
Measure the fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 5-15 minutes).[22][26]
-
-
Data Analysis: Subtract the background fluorescence from a control well containing only ThT. Plot the average fluorescence intensity against time.
Protocol 2: Modified Bicinchoninic Acid (BCA) Assay for Peptide Quantification
-
Standard Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) to generate a standard curve.[12]
-
Sample Preparation: In microfuge tubes, mix 50 µL of your peptide sample with 50 µL of 0.2 M NaOH containing 2% (w/v) SDS. Heat the mixture at 95°C for 5 minutes.[14]
-
Assay Procedure:
-
Cool the samples to room temperature.
-
Transfer 25 µL of each standard and sample in triplicate to a 96-well microplate.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B at a 50:1 ratio.[12]
-
Add 200 µL of the working reagent to each well.[12]
-
Cover the plate and incubate at 37°C for 30 minutes.[12]
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.[12]
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation of the linear regression line to determine the concentration of your unknown peptide samples.[12]
Signaling Pathway Context: Tau Hyperphosphorylation and Aggregation
The Tau protein plays a crucial role in stabilizing microtubules in neurons.[2] However, in tauopathies like Alzheimer's disease, Tau becomes hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs).[2][26] This process is a key pathological hallmark and is believed to contribute to neuronal dysfunction and cell death.[26]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C-terminus amidation influences biological activity and membrane interaction of maculatin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. The effect of C-terminal amidation on the efficacy and selectivity of antimicrobial and anticancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. Estimation of peptide concentration by a modified bicinchoninic acid assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. youtube.com [youtube.com]
- 16. agilent.com [agilent.com]
- 17. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 21. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. maxanim.com [maxanim.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. southernbiotech.com [southernbiotech.com]
- 26. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
"preventing premature aggregation of Tau Peptide (512-525) amide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature aggregation of Tau Peptide (512-525) amide during experimental procedures.
FAQs: Handling and Storage
Q1: What are the recommended storage conditions for lyophilized this compound and its stock solutions?
A1: Proper storage is critical to maintain the peptide's integrity and prevent degradation, which can contribute to aggregation.
| Condition | Lyophilized Peptide | Reconstituted Stock Solution |
| Long-term Storage | Store at -20°C or -80°C in a tightly sealed container, protected from light. | Prepare single-use aliquots to avoid repeated freeze-thaw cycles and store at -80°C. Stable for up to 6 months.[1] |
| Short-term Storage | Store at -20°C. | Can be kept at 4°C for a few days. For storage up to one month, -20°C is sufficient.[1] |
Q2: What is the amino acid sequence of this compound and how does it influence its aggregation properties?
A2: The sequence is SGYSSPGSPGTPGS-NH2. This peptide is highly hydrophilic due to the prevalence of serine (S), glycine (B1666218) (G), proline (P), and threonine (T) residues. Unlike many amyloidogenic peptides, its aggregation is less likely to be driven by strong hydrophobic interactions and more likely influenced by the formation of extensive hydrogen bonding networks.
Q3: In what solvents is this compound soluble?
A3: Due to its hydrophilic nature, the peptide should be soluble in aqueous solutions. For peptides that are difficult to dissolve in water, Dimethyl Sulfoxide (DMSO) can be used as an initial solvent.[1] If using an aqueous solvent and solubility is an issue, sonication for 5-10 minutes can aid dissolution.[1]
Troubleshooting Guide: Premature Aggregation
This guide addresses common issues related to the premature aggregation of this compound.
Problem 1: Peptide precipitates out of solution upon reconstitution.
| Possible Cause | Solution |
| High Peptide Concentration | The peptide concentration may be above its solubility limit. Try preparing a more dilute stock solution. |
| pH of the Solution | The pH of the solvent may be near the peptide's isoelectric point, minimizing its solubility. Adjust the pH of the aqueous solvent. For some peptides, adjusting the pH to 2 with 1M HCl can improve solubility.[1] |
| Improper Dissolution Technique | Rapidly adding an aqueous buffer to a concentrated peptide can cause localized precipitation. First, dissolve the peptide in a small amount of an appropriate organic solvent like DMSO, and then slowly add this solution dropwise to your aqueous buffer with gentle stirring. |
Problem 2: Inconsistent results in aggregation assays (e.g., Thioflavin T assay).
| Possible Cause | Solution |
| Peptide Degradation | Improper storage or handling may have compromised the peptide. Ensure the peptide has been stored correctly at -20°C or -80°C.[1] |
| Absence of an Aggregation Inducer | Many Tau fragments require a cofactor like heparin to aggregate within a typical experimental timeframe.[1] Consider including a polyanionic inducer in your assay. |
| Incompatible Buffer Conditions | The buffer composition can significantly impact aggregation kinetics. Ensure buffer pH and ionic strength are consistent across experiments. |
Problem 3: High background fluorescence in Thioflavin T (ThT) assay.
| Possible Cause | Solution |
| ThT Precipitation | ThT can self-aggregate at high concentrations. Ensure the final ThT concentration is appropriate (typically 10-50 µM) and prepare the solution fresh, filtering it through a 0.2 µm filter before use.[1] |
| Contaminants | Dust or other particulates in the buffer or peptide can interfere with readings. Use high-purity reagents and filtered buffers. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.[1]
-
To prepare a stock solution (e.g., 1 mM), add the appropriate volume of sterile, filtered water or DMSO to the vial.
-
If solubility in an aqueous buffer is low, first dissolve the peptide in a minimal amount of DMSO.
-
Gently vortex or sonicate the vial for 5-10 minutes to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This is a general guideline and may require optimization.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Peptide Working Solution : Dilute the peptide stock solution to the desired final concentration (e.g., 10-100 µM) in the assay buffer.
-
Heparin Stock Solution : Prepare a stock solution of heparin (e.g., 1 mg/mL) in the assay buffer.
-
ThT Stock Solution : Prepare a 1 mM stock solution of ThT in sterile, filtered water. Keep this solution protected from light.[1]
-
-
Assay Setup :
-
In a 96-well black, clear-bottom plate, combine the peptide working solution, assay buffer, and heparin (if used as an inducer).
-
Add ThT from the stock solution to a final concentration of 10-20 µM.
-
Include controls: buffer with ThT only (background), and peptide with ThT but without heparin.
-
-
Incubation and Measurement :
-
Seal the plate to prevent evaporation.
-
Incubate at 37°C in a plate reader with periodic shaking.
-
Measure fluorescence intensity at set intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Visualizations
References
Technical Support Center: Thioflavin T (ThT) Assay for Tau Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Thioflavin T (ThT) assay to monitor the aggregation of tau peptides.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Thioflavin T (ThT) assay for monitoring tau aggregation?
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[1] ThT is a fluorescent dye that undergoes a characteristic spectral shift and a significant increase in fluorescence intensity upon binding to the cross-β-sheet structures that are a hallmark of amyloid fibrils, such as aggregated tau.[1][2] In its unbound state, ThT has low fluorescence; however, when it binds to tau aggregates, its molecular rotation is restricted, leading to a substantial enhancement of its fluorescence signal.[1] This increase in fluorescence is directly proportional to the amount of fibrillar tau aggregates, allowing for real-time monitoring of aggregation kinetics.[1]
Q2: Which tau peptide is commonly used in ThT assays, and why?
A frequently used peptide is the Acetyl-Tau Peptide (273-284) amide (Sequence: Ac-GKVQIINKKLDL-NH2). This fragment is derived from the microtubule-binding repeat region of the Tau protein and contains a hexapeptide motif (275VQIINK280) that is critical for the aggregation of Tau into paired helical filaments (PHFs), a key pathological feature of Alzheimer's disease.[3] The N-terminal acetylation and C-terminal amidation help to mimic the peptide's native environment within the full-length protein.[3]
Q3: What are the typical excitation and emission wavelengths for the ThT assay?
Upon binding to amyloid fibrils, ThT exhibits an excitation maximum of around 440-450 nm and an emission maximum of around 480-490 nm.[1][4][5] It is crucial to confirm the optimal wavelengths for your specific instrument and experimental setup.[5]
Q4: Can test compounds interfere with the ThT assay?
Yes, various compounds can interfere with the ThT assay, leading to false-positive or false-negative results.[6] Some compounds may quench ThT fluorescence, while others might be fluorescent themselves, contributing to the signal.[6][7] Additionally, some molecules can interact directly with ThT or compete for binding sites on the tau fibrils.[7][8] Therefore, it is essential to perform control experiments to test for any intrinsic fluorescence of the test compounds and their potential to interfere with ThT fluorescence.[5]
Troubleshooting Guide
Problem 1: High background fluorescence in the negative control (no aggregation inducer).
-
Possible Cause 1: Peptide Self-Aggregation. The tau peptide itself may have an intrinsic tendency to aggregate, even without an inducer like heparin.[3] Buffer conditions such as pH and ionic strength, or a high peptide concentration, can promote spontaneous aggregation.[3]
-
Solution: Confirm that the peptide is fully monomeric at the start of the experiment using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS). Consider optimizing the buffer or lowering the peptide concentration.[3]
-
-
Possible Cause 2: Contamination. The peptide stock or buffers may be contaminated with pre-existing aggregates ("seeds") or other fluorescent impurities.[3]
Problem 2: Weak signal or no sigmoidal aggregation curve in the positive control.
-
Possible Cause 1: Inactive Peptide or Inducer. The tau peptide may have degraded, or the aggregation inducer (e.g., heparin) may be inactive or used at a suboptimal concentration.[3]
-
Solution: Use a fresh aliquot of the peptide. The optimal ratio of peptide to heparin should be determined empirically, but often falls within a 1:1 to 4:1 molar ratio.[3]
-
-
Possible Cause 2: Suboptimal ThT Concentration. The ThT concentration might be too low for robust detection or too high, leading to self-quenching.[3]
-
Possible Cause 3: Incorrect Instrument Settings. The plate reader's gain setting might be too low, or the incorrect excitation/emission wavelengths are being used.[3]
Problem 3: High well-to-well variability.
-
Possible Cause 1: Inconsistent Pipetting. Inaccurate or inconsistent pipetting can lead to significant variability between wells.
-
Solution: Use calibrated pipettes and ensure thorough mixing of reagents in each well. Pipetting up and down multiple times after adding all components can improve homogeneity.[5]
-
-
Possible Cause 2: Evaporation. During long incubation periods, especially at elevated temperatures, evaporation can concentrate the reactants and alter the aggregation kinetics.
-
Possible Cause 3: Temperature Gradients. Uneven temperature across the plate can lead to different aggregation rates in different wells.
-
Solution: Ensure the plate reader's incubation chamber provides uniform temperature across the plate.[5]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for Tau ThT Assay
| Reagent | Typical Final Concentration | Reference |
| Tau Peptide | 10 - 15 µM | [3][4][9] |
| Thioflavin T (ThT) | 10 - 50 µM | [3][9][10] |
| Heparin (Inducer) | 2.5 - 30 µM | [4][10] |
| Buffer | Varies (e.g., PBS pH 7.4, 20 mM Ammonium Acetate pH 7.0) | [1][2] |
Note: These are starting recommendations. Optimal conditions may vary depending on the specific tau construct, purity, and experimental goals.[5]
Experimental Protocols
Protocol: Kinetic ThT Aggregation Assay for Tau Peptides
This protocol is designed for a 96-well plate format using a plate reader with fluorescence detection capabilities.
1. Reagent Preparation:
-
Tau Peptide Stock: Prepare a concentrated stock solution of the tau peptide in an appropriate buffer (e.g., 20 mM Ammonium Acetate, pH 7.0).[1] To ensure a monomeric starting state, dissolve the peptide and centrifuge at high speed to remove any pre-formed aggregates.[10]
-
Thioflavin T (ThT) Stock Solution (1 mM): Dissolve ThT powder in dH₂O to a final concentration of 1 mM.[1] Filter the solution through a 0.22 µm syringe filter to remove particulates.[1] Store the stock solution in the dark at 4°C.[1]
-
Heparin Stock Solution (1 mM): Dissolve heparin sodium salt in dH₂O to a final concentration of 1 mM.[1] Filter the solution through a 0.22 µm syringe filter and store at -20°C.[1]
-
Assay Buffer: Prepare the desired assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).[2] Filter the buffer through a 0.22 µm filter before use.[1]
2. Assay Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, tau peptide (e.g., to a final concentration of 15 µM), and ThT (e.g., to a final concentration of 50 µM).[3][9] If screening for inhibitors, add the test compounds to the appropriate wells at this stage.[3]
-
Dispensing: Dispense the master mix into the wells of a black, clear-bottom 96-well plate.[1][2] A typical final volume is 80-200 µL per well.[3][9]
-
Initiate Aggregation: Add the aggregation inducer (e.g., heparin) to the appropriate wells to initiate the aggregation reaction.
-
Plate Sealing: Seal the plate with a plate sealer to prevent evaporation.[4]
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C).[2]
-
Readings: Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for a duration of several hours to days, depending on the expected aggregation kinetics.[1]
-
Excitation/Emission: Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[4]
-
Shaking: Incorporate a brief shaking step (e.g., orbital shaking for 10 seconds) before each reading to ensure a homogenous solution.[1]
-
3. Data Analysis:
-
Background Subtraction: Subtract the background fluorescence of a control well containing only ThT and buffer from all readings.[1]
-
Plotting: Plot the average fluorescence intensity of the replicates against time for each condition.
-
Analysis: The resulting sigmoidal curve will show the lag phase, elongation phase, and plateau phase of aggregation, from which kinetic parameters can be derived.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in a Thioflavin T assay for tau peptide aggregation.
Caption: A decision tree to guide troubleshooting common issues in ThT assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 3. benchchem.com [benchchem.com]
- 4. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 10. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tau Peptide (512-525) Amide Fibril Formation
Disclaimer: The following troubleshooting guides and FAQs have been compiled based on established principles of Tau protein aggregation and experimental data from studies on full-length Tau and other amyloidogenic Tau fragments. As of the date of this document, there is a limited amount of published research specifically detailing the fibril formation of Tau Peptide (512-525) amide (Sequence: SGYSSPGSPGTPGS-NH2). Therefore, the information provided should be considered as a general guide and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aggregation behavior of this compound?
A1: While specific data for this peptide is scarce, it is important to note that not all Tau fragments readily aggregate under physiological conditions. The aggregation of Tau is a complex process, and often requires the presence of inducers or specific buffer conditions to initiate fibril formation in vitro.[1][2][3] The sequence of this compound does not contain the well-known aggregation-prone hexapeptide motifs (VQIINK and VQIVYK) found in the microtubule-binding repeat region of Tau.[4] Therefore, this peptide may have a lower intrinsic propensity to aggregate compared to fragments from the repeat domain.
Q2: What are the key factors that can influence the fibril formation of this peptide?
A2: Based on general knowledge of Tau aggregation, the following factors are critical:
-
Peptide Concentration: Higher peptide concentrations generally lead to faster aggregation kinetics.[5]
-
pH and Ionic Strength: These parameters affect the charge and conformation of the peptide, which can significantly impact aggregation.[6] Changes in pH and ionic strength can alter electrostatic interactions that may otherwise keep the peptide soluble.[6]
-
Temperature: Higher temperatures can increase the rate of fibril formation.
-
Agitation: Mechanical agitation (e.g., shaking or stirring) can promote fibril formation by increasing the rate of nucleation.
-
Presence of Inducers: Polyanionic cofactors like heparin are commonly used to induce Tau aggregation in vitro.[2] Other inducers can include RNA or fatty acids.
-
Peptide Purity and Pre-treatment: The purity of the peptide and the removal of pre-existing aggregates are crucial for reproducible results.
Q3: How can I monitor the fibril formation of this compound?
A3: The most common method for monitoring amyloid fibril formation in real-time is the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. Other techniques include electron microscopy (EM) and atomic force microscopy (AFM) to visualize fibril morphology, and circular dichroism (CD) spectroscopy to monitor secondary structure changes.
Troubleshooting Guides
Issue 1: No or very slow fibril formation is observed.
| Possible Cause | Troubleshooting Step |
| Low intrinsic aggregation propensity of the peptide. | Introduce an aggregation inducer such as heparin. Optimize the concentration of the inducer. |
| Suboptimal buffer conditions. | Screen a range of pH values and ionic strengths. Phosphate buffers have been noted to enhance ThT signals in some cases. |
| Peptide concentration is too low. | Increase the peptide concentration. Be aware that this can also lead to non-specific aggregation. |
| Incorrect temperature. | Increase the incubation temperature (e.g., to 37°C). |
| Lack of agitation. | Introduce gentle agitation (e.g., orbital shaking) during incubation. |
| Peptide quality issues. | Verify the purity and sequence of the peptide using mass spectrometry and HPLC. |
Issue 2: Inconsistent and poorly reproducible aggregation kinetics.
| Possible Cause | Troubleshooting Step |
| Presence of pre-existing aggregates in the peptide stock. | Pre-treat the peptide solution to remove pre-formed aggregates. This can be done by dissolving the peptide in a strong solvent like hexafluoroisopropanol (HFIP) and then removing the solvent before reconstitution in the assay buffer. |
| Inconsistent pipetting or mixing. | Ensure thorough but gentle mixing of all components. Avoid introducing air bubbles. |
| Evaporation during long incubation times. | Use a plate sealer for microplate-based assays. |
| Variability in plate reader settings. | Use consistent settings for gain, excitation/emission wavelengths, and read intervals. |
| Contamination of samples. | Use filtered buffers and sterile, high-quality microplates. |
Data Presentation
Table 1: Key Factors Influencing Tau Fibril Formation
| Factor | Effect on Aggregation | Typical Conditions for Tau Fragments | Notes |
| Peptide Concentration | Higher concentration generally increases aggregation rate. | 10 - 100 µM | High concentrations can lead to amorphous aggregates. |
| pH | Can significantly alter aggregation kinetics. | pH 6.7 - 7.4 | The effect is peptide sequence-dependent. |
| Ionic Strength | Increased ionic strength can promote aggregation by shielding electrostatic repulsion. | 50 - 150 mM NaCl | The specific salt can also have an effect. |
| Temperature | Higher temperature generally accelerates aggregation. | 25 - 37°C | Avoid temperatures that could degrade the peptide. |
| Agitation | Promotes nucleation and accelerates aggregation. | 200 - 800 rpm (orbital shaking) | Can lead to different fibril morphologies. |
| Inducers (e.g., Heparin) | Can dramatically reduce the lag phase and increase the rate of aggregation. | 1:4 to 1:1 molar ratio (Heparin:Peptide) | The size and sulfation pattern of heparin can influence the outcome.[4] |
Experimental Protocols
Detailed Protocol: Thioflavin T (ThT) Assay for Monitoring Tau Peptide Aggregation
This protocol is a general guideline and should be optimized for this compound.
1. Materials and Reagents:
-
This compound
-
Hexafluoroisopropanol (HFIP) (optional, for pre-treatment)
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Thioflavin T (ThT)
-
Heparin (optional, as an inducer)
-
Sterile, nuclease-free water
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader
2. Stock Solution Preparation:
-
Peptide Stock (1 mM):
-
Optional Pre-treatment: Dissolve the lyophilized peptide in HFIP to a concentration of 1 mM. Aliquot and evaporate the HFIP in a fume hood to create a peptide film. Store at -80°C.
-
Immediately before use, reconstitute the peptide film or lyophilized powder in the assay buffer to a final concentration of 1 mM.
-
-
ThT Stock (1 mM):
-
Dissolve ThT powder in sterile water to 1 mM.
-
Filter through a 0.22 µm syringe filter.
-
Store in the dark at 4°C for up to one month.
-
-
Heparin Stock (1 mM):
-
Dissolve heparin sodium salt in sterile water to 1 mM.
-
Filter through a 0.22 µm syringe filter.
-
Store at -20°C.
-
3. Assay Procedure:
-
Prepare the reaction mixture in microcentrifuge tubes. For a final volume of 100 µL per well, prepare a master mix for replicates.
-
The final concentrations should be optimized, but a starting point could be:
-
50 µM Tau Peptide
-
25 µM ThT
-
Optional: 12.5 µM Heparin (1:4 molar ratio to peptide)
-
-
Add the components in the following order: Assay Buffer, Tau Peptide, Heparin (if used), and finally ThT.
-
Gently mix by pipetting. Avoid vigorous vortexing.
-
Pipette 100 µL of each reaction mixture into the wells of a black, clear-bottom 96-well plate. Include control wells (e.g., buffer with ThT only).
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
Excitation wavelength: ~440-450 nm
-
Emission wavelength: ~480-490 nm
-
-
If agitation is desired, set the plate reader to shake orbitally for a short period before each reading.
4. Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot the average fluorescence intensity against time for each condition.
-
The resulting curve typically shows a lag phase, an exponential growth phase, and a plateau, which can be analyzed to determine aggregation kinetics.
Mandatory Visualizations
Caption: Workflow for the Thioflavin T (ThT) assay to monitor peptide fibril formation.
Caption: Logical workflow for troubleshooting the absence of fibril formation.
References
- 1. Self‐Aggregating Tau Fragments Recapitulate Pathologic Phenotypes and Neurotoxicity of Alzheimer's Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Disease Associated Tau35 Fragment has an Increased Propensity to Aggregate Compared to Full-Length Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing Tau Aggregation and Toxicity by an Anti-Aggregant Tau Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Amination Converts Amyloidogenic Tau Peptides into Soluble Antagonists of Cellular Seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
Technical Support Center: Optimizing Buffer Conditions for Tau Peptide (512-525) Amide Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tau Peptide (512-525) amide. Our aim is to help you overcome common experimental challenges and optimize your buffer conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a polypeptide fragment of the Tau protein.[1][2] This region of the Tau protein is of significant interest in neurodegenerative disease research, particularly in studies related to Alzheimer's disease, due to its involvement in the aggregation processes that form neurofibrillary tangles, a hallmark of the disease.[3][4][5]
Q2: What are the key considerations when selecting a buffer for this compound aggregation studies?
A2: The choice of buffer can significantly impact the aggregation kinetics and fibril morphology of Tau peptides.[6][7] Key factors to consider include pH, ionic strength, and the specific buffer components, as they can influence protein-protein and protein-solvent interactions that drive aggregation.[6] For instance, studies have shown that fibrils formed in phosphate (B84403) buffer may appear more clumped compared to those formed in acetate (B1210297) buffer, which tend to be more dispersed.[6]
Q3: What is the role of heparin in Tau peptide aggregation assays?
A3: Heparin, a polyanionic cofactor, is frequently used to induce and accelerate the aggregation of Tau peptides in vitro.[8] It is believed to promote a conformational change in the Tau peptide, making it more susceptible to forming the β-sheet structures characteristic of amyloid fibrils.[8] The molar ratio of peptide to heparin is a critical parameter that can influence the kinetics of aggregation.[8]
Q4: Can this compound aggregate without an inducer like heparin?
A4: While inducers like heparin significantly speed up the process, Tau peptides can self-aggregate under specific conditions, such as high peptide concentrations and particular buffer environments.[8] However, this spontaneous aggregation typically occurs at a much slower rate.[8] For consistent and timely results in a laboratory setting, the use of an inducer is standard practice.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: High initial Thioflavin T (ThT) fluorescence signal or no observable lag phase.
-
Possible Cause: Pre-existing aggregates in the peptide stock solution.
-
Troubleshooting Steps:
-
Possible Cause: Contaminated reagents.
-
Troubleshooting Steps:
Issue 2: High variability in aggregation kinetics between replicates.
-
Possible Cause: Inconsistent temperature control.
-
Troubleshooting Steps:
-
Possible Cause: Fibril clumping interfering with ThT binding.
-
Troubleshooting Steps:
-
Consider using a different buffer system. For instance, fibrils formed in acetate buffer have been observed to be more evenly dispersed than those in phosphate buffer.[6]
-
Issue 3: No aggregation observed, or a very low ThT fluorescence signal.
-
Possible Cause: Inactive peptide.
-
Troubleshooting Steps:
-
Verify the integrity and purity of the Tau peptide using techniques like mass spectrometry or HPLC.
-
Ensure the peptide has been stored correctly and has not undergone degradation.
-
-
Possible Cause: Presence of aggregation inhibitors in the buffer.
-
Troubleshooting Steps:
Data Presentation
Table 1: Comparison of Buffer Systems for Tau Peptide Aggregation Studies
| Buffer System | pH | Typical Concentration | Observations | Reference |
| Sodium Phosphate | 7.0 - 7.4 | 20 mM - 50 mM | Fibrils may appear clumped.[6] | [6],[9] |
| Ammonium (B1175870) Acetate | 7.0 | 20 mM | Fibrils are more evenly dispersed and highly reproducible.[6] | [6] |
| MOPS-Cl | Not Specified | Not Specified | Used for preparing Tau peptide stock solutions for TEM studies.[10] | [10] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Tau Peptide Aggregation
This protocol is a standard method for monitoring the kinetics of amyloid fibril formation in real-time.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or a suitable buffer).
-
Prepare a stock solution of Thioflavin T (e.g., 3 mM in water) and store it in the dark.[6]
-
Prepare the desired buffer solution (e.g., 20 mM ammonium acetate, pH 7.0) and filter it through a 0.22 µm filter.[6][8]
-
If using an inducer, prepare a stock solution of heparin (e.g., 6.25 µM).[6]
-
-
Reaction Setup:
-
In a multi-well plate (e.g., a black, clear-bottom 96-well plate), combine the Tau peptide, heparin (if used), and ThT in the chosen buffer.
-
Typical final concentrations might be: 50 µM Tau peptide, 12.5 µM heparin, and 2.2 µM ThT.[6]
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C) in a fluorescence plate reader.[8][11]
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes).
-
Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Include intermittent shaking to promote fibril formation.[11]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate an aggregation curve.
-
Analyze the lag time, elongation rate, and final plateau fluorescence to characterize the aggregation kinetics.
-
Visualizations
Caption: Workflow for a Tau peptide aggregation assay.
Caption: Troubleshooting decision tree for Tau peptide studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Amination Converts Amyloidogenic Tau Peptides into Soluble Antagonists of Cellular Seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Tau Fragment and Membrane Interactions on Membrane Permeabilization and Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secondary nucleating sequences affect kinetics and thermodynamics of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"how to control for batch variability of synthetic tau peptides"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch variability of synthetic tau peptides in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic tau peptides?
Batch-to-batch variability in synthetic tau peptides can arise from several stages of the manufacturing and handling process. Key sources include:
-
Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to the formation of deletion or truncated sequences.[1]
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide sequence can result in impurities.[1]
-
Purification: Differences in the efficiency of purification methods, most commonly high-performance liquid chromatography (HPLC), can lead to varying levels of process-related impurities in the final product.[1]
-
Lyophilization and Handling: Variations in the lyophilization (freeze-drying) process can affect the final peptide's water content and stability. Inconsistent handling and storage practices can also contribute to degradation and variability.[1]
-
Post-Translational Modifications (PTMs): The presence and heterogeneity of PTMs, such as phosphorylation and acetylation, can be a significant source of variability.[2][3][4][5][6] These modifications can alter the peptide's structure, charge, and aggregation properties.[2][3][4][5][6]
Q2: What are the essential quality control (QC) tests to assess the consistency of synthetic tau peptide batches?
To ensure batch-to-batch consistency, a panel of analytical techniques should be employed to assess the critical quality attributes of each synthetic tau peptide batch.
| Quality Attribute | Analytical Method | Purpose | Typical Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the peptide, verifying the correct amino acid sequence.[7][8][9] | Observed molecular weight should match the theoretical molecular weight. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of the target peptide relative to impurities.[7][8][10][11] | >95% for most in-vitro assays; >98% for in-vivo and clinical-grade applications.[11] |
| Quantity | Amino Acid Analysis (AAA) | Provides an accurate determination of the peptide concentration by hydrolyzing the peptide and quantifying the individual amino acids.[12][13][14] | Concentration should be within a specified range of the target concentration. |
| Sequence Verification | Tandem Mass Spectrometry (MS/MS) | Fragments the peptide and analyzes the fragment ions to confirm the amino acid sequence.[9] | The observed fragment ions should be consistent with the theoretical fragmentation pattern of the target sequence. |
| Appearance | Visual Inspection | Assesses the physical state of the lyophilized peptide. | A uniform, white to off-white lyophilized powder. |
Q3: How can I minimize the impact of batch variability in my experiments?
Several strategies can be implemented to minimize the impact of batch-to-batch variability on experimental outcomes:
-
Experimental Design:
-
Use a Single Batch: Whenever possible, use a single, well-characterized batch of synthetic tau peptide for the entirety of a study to eliminate batch variability as a confounding factor.
-
Bridging Studies: If using multiple batches is unavoidable, conduct bridging studies to compare the performance of the new batch against the old batch in key assays.
-
Randomization: Randomize the use of different batches across experimental runs to prevent systematic bias.
-
-
Data Normalization: Employ statistical normalization techniques to adjust for batch effects in your data.[15] This can help to distinguish true biological effects from technical variability.
-
Thorough Qualification of New Batches: Before use in critical experiments, each new batch of peptide should be thoroughly qualified using the QC methods outlined in Q2 to ensure it meets the required specifications.
Troubleshooting Guides
Issue 1: Inconsistent results in tau aggregation assays (e.g., Thioflavin T assay).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Peptide Purity Levels | 1. Verify the purity of each peptide batch using HPLC.[7][11] Impurities can act as seeds or inhibitors of aggregation. 2. Ensure that the purity of all batches used meets the requirements of the assay (typically >95%).[11] |
| Variations in Peptide Concentration | 1. Accurately determine the concentration of each peptide batch using Amino Acid Analysis (AAA), as this is considered the gold standard for peptide quantification.[12][14] 2. Do not rely solely on the weight of the lyophilized powder, as it can contain water and counter-ions. |
| Presence of Pre-aggregated Seeds | 1. Filter peptide stock solutions through a 0.22 µm filter before use to remove any pre-existing aggregates.[16] |
| Inconsistent Handling and Solubilization | 1. Develop and adhere to a strict, standardized protocol for peptide solubilization. 2. Ensure peptides are fully dissolved before use; sonication can aid in this process. 3. Use the same buffer and pH for all experiments.[16] |
| Incorrect Storage | 1. Store lyophilized peptides at -20°C or -80°C.[17][18][19] 2. Aliquot peptide solutions to avoid repeated freeze-thaw cycles.[17] 3. Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation.[17][18] |
Issue 2: Variability in cell-based assays (e.g., toxicity, uptake).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Endotoxin (B1171834) Contamination | 1. Test each peptide batch for endotoxin levels. Endotoxins from bacterial contamination during synthesis can cause an immune response in cells.[20] 2. Specify low endotoxin levels when ordering peptides for cellular assays. |
| Counter-ion Effects | 1. Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, which can be toxic to cells at high concentrations.[8] 2. Consider ion-exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or chloride if cellular toxicity is observed. |
| Differences in Post-Translational Modifications (PTMs) | 1. If using modified tau peptides (e.g., phosphorylated), confirm the site and extent of modification for each batch using mass spectrometry.[2][3][4][21] 2. Inconsistent PTMs can significantly alter the biological activity of the peptide.[2][3][4][5][6] |
| Peptide Solubility Issues | 1. Ensure the peptide is completely dissolved in a vehicle compatible with your cell culture media.[20] 2. Precipitation of the peptide can lead to inconsistent dosing and results. |
Experimental Workflows and Protocols
Workflow for Qualifying a New Batch of Synthetic Tau Peptide
Caption: Workflow for qualifying a new batch of synthetic tau peptide.
Protocol for Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 column is commonly used for peptides.[11]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient runs from 5% to 60% Mobile Phase B over 20-30 minutes.[11] This should be optimized for the specific tau peptide sequence.
-
Flow Rate: Typically 1 mL/min for analytical columns.
-
Temperature: 30–45°C, depending on peptide stability.[11]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[11]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: (Area of the main peptide peak / Total area of all peaks) * 100.[11]
-
Logical Flow for Troubleshooting Inconsistent Experimental Results
References
- 1. benchchem.com [benchchem.com]
- 2. Post-Translational Modifications Control Phase Transitions of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Post-Translational Modifications in Tau and Their Roles in Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gencefebio.com [gencefebio.com]
- 8. jpt.com [jpt.com]
- 9. Quality control of synthetic peptides [innovagen.com]
- 10. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pcl.tamu.edu [pcl.tamu.edu]
- 13. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 18. lifetein.com [lifetein.com]
- 19. novoprolabs.com [novoprolabs.com]
- 20. genscript.com [genscript.com]
- 21. chromatographyonline.com [chromatographyonline.com]
"interpreting negative results in Tau Peptide (512-525) amide screening"
Welcome to the technical support center for Tau Peptide (512-525) amide screening. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in screening assays?
A1: this compound is a polypeptide fragment of the human Tau protein. The full-length Tau protein is associated with neurodegenerative diseases like Alzheimer's, primarily through its hyperphosphorylation and subsequent aggregation into neurofibrillary tangles (NFTs). Specific regions of the Tau protein, like the sequence corresponding to peptide (512-525), can be critical for these processes. Therefore, this peptide is often used as a tool in screening assays to identify compounds that can modulate Tau aggregation or interactions, making it valuable for drug discovery in the field of neurodegeneration.
Q2: What is the primary mechanism of Tau protein pathology in neurodegenerative diseases?
A2: Under normal physiological conditions, Tau is a microtubule-associated protein that helps stabilize the neuronal cytoskeleton. In tauopathies like Alzheimer's disease, Tau becomes abnormally hyperphosphorylated by kinases such as GSK3β and CDK5. This hyperphosphorylation causes Tau to detach from microtubules, leading to microtubule destabilization. The detached, hyperphosphorylated Tau protein is prone to misfolding and aggregating into paired helical filaments (PHFs), which then form the neurofibrillary tangles (NFTs) that are a hallmark of the disease. These aggregates are cytotoxic and disrupt normal neuronal function, eventually leading to cell death.
Q3: What type of screening assays typically use this peptide?
A3: this compound is primarily used in in-vitro aggregation assays. These assays aim to identify inhibitors of Tau aggregation. A common method is the Thioflavin T (ThT) fluorescence assay, where the dye binds to β-sheet structures characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence. Other methods may include immunoassays or cell-based models where the peptide is used to seed aggregation.
Troubleshooting Guide: Interpreting Negative Results
A "negative result"—the absence of an expected effect, such as the inhibition of aggregation—can be a true result or an experimental artifact. This guide provides a systematic approach to troubleshooting and interpreting such outcomes.
Q4: My screen yielded no "hits" for aggregation inhibition. What are the most common reasons for this outcome?
A4: A lack of positive hits can be disheartening but is a common outcome in screening. Before concluding that none of the tested compounds are active, it's critical to rule out experimental issues. The diagram and table below outline a systematic troubleshooting process. Common culprits include problems with the peptide, the assay setup, or the screening compounds themselves.
Logical Workflow for Troubleshooting Negative Results
Caption: Troubleshooting workflow for negative screening results.
Troubleshooting Matrix for Negative Results
| Potential Problem Area | Specific Issue | Recommended Action(s) | Relevant Citation(s) |
| Peptide Integrity | Improper dissolution or pre-aggregation of peptide stock. | Ensure the peptide is fully dissolved. A recommended practice involves dissolving in a solvent like HFIP, evaporating it to a thin film, and then reconstituting in the aqueous assay buffer. | [1] |
| Peptide degradation or incorrect sequence/purity. | Verify the peptide's molecular weight and purity using Mass Spectrometry and HPLC analysis. | [1] | |
| Assay Controls | Positive control (known inhibitor) does not show inhibition. | This points to a fundamental issue with the assay setup. Re-evaluate all components and conditions, starting with reagent concentrations. | |
| Negative control (peptide + inducer) shows weak or no aggregation. | Confirm the activity of the aggregation inducer (e.g., heparin). Increase peptide concentration or extend incubation time. Ensure buffer conditions are optimal for aggregation. | [1][2] | |
| High background signal in "no-peptide" or "vehicle" controls. | Check for buffer or reagent contamination. Test for autofluorescence of the microplate or test compounds. Optimize plate reader gain settings. | [3][4] | |
| Experimental Conditions | Suboptimal buffer pH or composition. | Verify the pH of your buffer. Different buffers can significantly impact aggregation kinetics; ensure consistency across experiments. | [1] |
| Incorrect reagent concentrations. | Double-check all calculations for peptide, inducer (e.g., heparin), and Thioflavin T (ThT) concentrations. | [1][2] | |
| Compound Interference | Test compounds are autofluorescent or quench ThT signal. | Run a control plate with compounds and ThT but without the Tau peptide to measure their intrinsic fluorescence. This can create false negatives (quenchers) or false positives. | |
| Poor compound solubility leads to precipitation. | Visually inspect wells for precipitates. Light scattering from precipitates can interfere with fluorescence readings. Consider lowering compound concentration or adjusting the solvent. |
Experimental Protocols & Data
Protocol: Thioflavin T (ThT) Tau Aggregation Assay
This protocol provides a general framework for screening inhibitors of Tau peptide aggregation in a 96-well format.
1. Reagent Preparation:
-
Tau Peptide Stock: Prepare a concentrated stock solution (e.g., 1 mM) of this compound. First, dissolve the lyophilized peptide in a solvent like HFIP, evaporate the solvent to create a thin film, and then reconstitute in an appropriate aqueous buffer (e.g., 10 mM HEPES, pH 7.5). To ensure the starting material is monomeric, centrifuge at high speed (e.g., >100,000 x g) and use the supernatant.
-
Aggregation Buffer: Prepare an appropriate buffer, such as 10 mM HEPES, pH 7.5, containing 5 mM DTT and 0.1 mM EDTA.
-
Heparin Stock: Prepare a stock solution of heparin (e.g., 300 µM) in aggregation buffer. Heparin acts as an inducer of Tau aggregation.[2]
-
Thioflavin T (ThT) Stock: Prepare a concentrated stock of ThT (e.g., 500 µM) in aggregation buffer. Protect from light.
-
Test Compounds: Prepare stock solutions of your test compounds in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well, non-binding, black, clear-bottom plate, add your test compounds to the desired final concentration. Include vehicle-only wells (negative control) and known inhibitor wells (positive control).
-
Prepare a master mix containing Tau peptide, heparin, and ThT in aggregation buffer. Typical final concentrations might be 10-50 µM Tau peptide, 8-30 µM heparin, and 20-50 µM ThT.[1][2]
-
Add the master mix to all wells to initiate the aggregation reaction.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Monitor fluorescence at regular intervals (e.g., every 15 minutes) for up to 50 hours. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[1]
3. Data Analysis:
-
Subtract the background fluorescence from wells containing buffer and ThT only.
-
Plot fluorescence intensity versus time for each well.
-
Analyze the resulting sigmoidal curves to determine the lag time and maximum fluorescence. Inhibitors are expected to increase the lag time or decrease the maximum fluorescence signal.
Experimental Workflow Diagram
References
- 1. Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Tau Aggregation: Full-Length Protein vs. Aggregation-Prone Peptide Fragments
For researchers, scientists, and drug development professionals, understanding the nuances of tau protein aggregation is critical in the pursuit of effective therapeutics for tauopathies such as Alzheimer's disease. This guide provides a comparative overview of the aggregation characteristics of full-length tau protein and a representative aggregation-prone tau peptide, offering insights supported by experimental data and detailed methodologies.
Introduction to Tau Aggregation
Tau is a microtubule-associated protein that, in its native state, is highly soluble and plays a crucial role in stabilizing microtubules in neurons.[1] However, under pathological conditions, tau can misfold and aggregate into insoluble fibrils, forming the neurofibrillary tangles (NFTs) that are a hallmark of a range of neurodegenerative diseases.[1][2] The aggregation process is complex and can be influenced by various factors, including post-translational modifications and the presence of specific aggregation-prone sequences within the tau protein.[3][4]
Full-length tau does not spontaneously aggregate under physiological conditions in vitro; its aggregation is typically induced by cofactors such as heparin, RNA, or arachidonic acid.[5] In contrast, certain peptide fragments of tau, particularly those within the microtubule-binding region (MTBR), are highly amyloidogenic and can readily self-assemble into fibrils.[2][4] These fragments are thought to act as seeds, initiating and accelerating the aggregation of the full-length protein.[6]
While the user's query specified "Tau Peptide (512-525) amide" (Sequence: SGYSSPGSPGTPGS-NH2), a comprehensive search of the scientific literature did not yield specific experimental data on the aggregation properties of this particular peptide.[7][8] Therefore, for the purpose of this guide, we will focus on a well-characterized and highly relevant aggregating tau fragment, the hexapeptide Ac-VQIVYK-NH2 (PHF6) , which is located in the third microtubule-binding repeat and is known to be a potent initiator of tau aggregation.[9] This comparison will provide valuable insights into the fundamental differences in aggregation behavior between the intact protein and its amyloidogenic core.
Quantitative Comparison of Aggregation Properties
The aggregation of tau and its fragments can be monitored in real-time using biophysical techniques such as the Thioflavin T (ThT) fluorescence assay. This assay measures the increase in fluorescence intensity as the ThT dye binds to the β-sheet structures characteristic of amyloid fibrils. The resulting kinetic profiles provide quantitative data on the lag phase, elongation rate, and total amount of fibril formation.
| Parameter | Full-Length Tau (with inducer) | Tau Peptide (Ac-VQIVYK-NH2) |
| Aggregation Propensity | Low intrinsic propensity; requires inducers (e.g., heparin) to aggregate in vitro. | High intrinsic propensity for self-aggregation. |
| Lag Phase | Observable lag phase, which can be shortened by the addition of seeds. | Typically a shorter lag phase compared to induced full-length tau aggregation. |
| Elongation Rate | Slower elongation rate, influenced by the concentration of both tau and the inducer. | Rapid elongation phase due to efficient self-assembly. |
| Seeding Capacity | Can be seeded by pre-formed fibrils of full-length tau or aggregation-prone fragments. | Potent seeding capacity, capable of inducing the aggregation of full-length tau.[9] |
| Fibril Morphology | Can form polymorphic fibrils, including paired helical filaments (PHFs) and straight filaments (SFs).[10] | Typically forms straight, unbranched fibrils. |
Experimental Methodologies
A detailed understanding of the experimental protocols used to characterize tau aggregation is essential for interpreting the data and designing new studies. Below are methodologies for the Thioflavin T assay and transmission electron microscopy.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in vitro.
Materials:
-
Full-length tau protein or tau peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Inducer (e.g., Heparin) for full-length tau aggregation
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence detection capabilities (Excitation ~440 nm, Emission ~485 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of ThT in aggregation buffer (e.g., 25 µM).
-
Prepare solutions of full-length tau or tau peptide in aggregation buffer to the desired final concentration.
-
For full-length tau, prepare a working solution of the inducer (e.g., heparin) in the aggregation buffer.
-
-
Reaction Setup:
-
In a 96-well plate, combine the tau protein/peptide, ThT, and aggregation buffer. For full-length tau, add the inducer.
-
Include control wells containing the buffer and ThT alone to measure background fluorescence.
-
-
Data Acquisition:
-
Place the plate in a plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (several hours to days). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the average fluorescence intensity against time to generate aggregation kinetic curves.
-
From these curves, determine the lag time, the maximum fluorescence intensity, and the time to reach half-maximum fluorescence (t1/2), which is inversely proportional to the apparent rate of aggregation.
-
Transmission Electron Microscopy (TEM) of Tau Fibrils
TEM is a powerful technique for visualizing the morphology of amyloid fibrils at high resolution.
Materials:
-
Aggregated tau sample from an in vitro assay
-
TEM grids (e.g., 400-mesh copper grids with formvar/carbon film)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)
-
Filter paper
-
Transmission Electron Microscope
Protocol:
-
Sample Application:
-
Apply a small volume (e.g., 3-5 µL) of the aggregated tau sample onto the surface of a TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
-
Washing (Optional):
-
Gently wash the grid by touching it to a drop of deionized water to remove any interfering buffer salts.
-
-
Negative Staining:
-
Wick away the excess sample solution from the edge of the grid using filter paper.
-
Immediately apply a drop of the negative stain solution to the grid.
-
After a short incubation (e.g., 1-2 minutes), wick away the excess stain.
-
-
Drying:
-
Allow the grid to air dry completely.
-
-
Imaging:
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the ThT assay and a typical seeding experiment.
Conclusion
The comparison between full-length tau and the aggregation-prone peptide Ac-VQIVYK-NH2 highlights a fundamental principle of tau pathology: specific, short sequences within the larger protein can drive the aggregation process. While full-length tau is relatively inert on its own, the presence of these amyloidogenic fragments can act as a catalyst, initiating a cascade of misfolding and aggregation. This "seeding" mechanism is a critical area of research for the development of therapeutics aimed at inhibiting the spread of tau pathology in the brain. The experimental protocols detailed in this guide provide a robust framework for investigating the efficacy of potential inhibitors of tau aggregation. Future research into other tau fragments, including post-translationally modified peptides, will further illuminate the complex mechanisms underlying tauopathies.
References
- 1. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Transmission electron microscopy assay [assay-protocol.com]
A Comparative Guide to Tau Peptide Fragments in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. Understanding the behavior of different tau fragments is crucial for developing accurate models of tauopathy and for screening potential therapeutic agents. This guide provides a detailed comparison of key tau-derived peptides, focusing on their aggregation kinetics, and cellular effects, supported by experimental data and methodologies.
While this guide aims to compare Tau Peptide (512-525) amide to other tau fragments, a comprehensive literature search did not yield any specific experimental data on the aggregation, toxicity, or other biophysical properties of the this compound (Sequence: SGYSSPGSPGTPGS-NH2). Therefore, this document will focus on comparing well-characterized tau fragments, particularly those from the microtubule-binding repeat (MTBR) domain, and will discuss the potential role of the C-terminal region where the 512-525 sequence resides.
Comparative Analysis of Tau Fragment Aggregation
The propensity of tau fragments to self-assemble into β-sheet-rich fibrils is a key aspect of in vitro tauopathy modeling. The most studied aggregation-promoting regions of tau are the hexapeptide motifs PHF6* (VQIINK) in the second repeat (R2) and PHF6 (VQIVYK) in the third repeat (R3) of the MTBR.
Table 1: Comparison of Aggregation Properties of PHF6 and PHF6 Containing Peptides*
| Feature | Acetyl-Tau Peptide (273-284) amide (contains PHF6*) | PHF6 Peptide (VQIVYK) | This compound |
| Sequence | Ac-GKVQIINKKLDL-NH2 | VQIVYK | SGYSSPGSPGTPGS-NH2 |
| Aggregation Propensity | Moderate; requires inducers like heparin | High; spontaneous aggregation | Data not available |
| Lag Phase (ThT Assay) | Longer | Shorter | Data not available |
| Fibril Morphology (TEM) | Shorter, less abundant fibrils | Long, well-defined twisted fibrils | Data not available |
Data synthesized from multiple studies. Direct quantitative values for lag phase and elongation rate are highly dependent on experimental conditions and are therefore described qualitatively.
Cellular Toxicity of Tau Fragments
The neurotoxicity of tau is a complex process, with evidence suggesting that soluble oligomeric species are more toxic than mature fibrils. Different tau fragments exhibit varying degrees of toxicity.
Table 2: Summary of Cellular Toxicity of Various Tau Fragments
| Tau Fragment | Cellular Model | Observed Effect | Toxic Concentration |
| Tau Repeat Domain (with aggregation-prone mutation) | N2a cells | Reduced cell viability | Not specified |
| C-terminal truncated tau (e.g., cleaved at D421) | Primary neurons | Increased neuronal loss and cognitive deficits in aged mice | Not specified |
| N-terminal fragments (e.g., 20-22 kDa) | Hippocampal neurons | Neurotoxic, interacts with Aβ, impairs mitochondrial function | Not specified |
| This compound | Data not available | Data not available | Data not available |
Studies have shown that C-terminal truncated tau fragments can be unstable and may exhibit less toxicity in some models due to rapid degradation[1]. However, other C-terminal truncations, such as at position D421, are associated with increased pathology and cognitive deficits in animal models[2]. The C-terminal region of tau is important for its stability, and its proteolysis is a key factor in tau degradation and potential neurotoxicity[1].
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.
Protocol:
-
Reagent Preparation:
-
Tau Peptide Stock Solution (1 mM): Dissolve the lyophilized tau peptide in an appropriate buffer (e.g., 20 mM HEPES, pH 7.4). Centrifuge at high speed to remove any pre-existing aggregates and use the supernatant.
-
Thioflavin T Stock Solution (1 mM): Dissolve ThT in buffer and filter through a 0.22 µm filter. Store protected from light.
-
Heparin Stock Solution (optional, as inducer): Prepare a stock solution of low molecular weight heparin in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, mix the tau peptide (final concentration typically 10-50 µM), ThT (final concentration 10-20 µM), and heparin (if used) in the reaction buffer.
-
Include controls: buffer with ThT only (blank), and peptide with ThT without inducer.
-
-
Data Acquisition:
-
Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.
-
Measure fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity against time to generate a sigmoidal aggregation curve.
-
Determine kinetic parameters such as the lag time and the maximum fluorescence intensity.
-
MTT Assay for Cellular Toxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Prepare aggregates of the tau fragment of interest by incubation under aggregating conditions.
-
Treat the cells with various concentrations of the tau aggregates for 24-48 hours. Include a vehicle control.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
-
Data Acquisition:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Tau Aggregation Pathway
Caption: Schematic of the nucleation-dependent polymerization of tau protein.
Experimental Workflow for ThT Assay
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
Conclusion
The comparison of tau fragments is essential for advancing our understanding of tauopathies. Peptides containing the PHF6 and PHF6* motifs from the microtubule-binding region are potent drivers of aggregation and serve as valuable tools for in vitro studies. C-terminal and N-terminal fragments also play significant roles in tau pathology and toxicity.
Crucially, there is a notable absence of published experimental data on the specific properties of this compound. This highlights a gap in the current understanding of the contribution of the far C-terminal region of tau to its aggregation and pathological functions as a standalone peptide. Further research is warranted to characterize this and other understudied tau fragments to build a more complete picture of tau-driven neurodegeneration. Such studies will be instrumental in identifying and validating new therapeutic targets for the treatment of Alzheimer's disease and other tauopathies.
References
- 1. The C-terminus of tau protein plays an important role in its stability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accumulation of C-terminal cleaved tau is distinctly associated with cognitive deficits, synaptic plasticity impairment, and neurodegeneration in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Inhibitor Hits from Tau Peptide (512-525) Amide Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the Tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The Tau peptide fragment spanning amino acids 512-525 is a critical region involved in Tau aggregation, making it a prime target for inhibitor screening. This guide provides a comprehensive comparison of methods to validate inhibitor "hits" identified from such screens, complete with experimental protocols and performance data to aid in the selection of the most appropriate validation strategy.
Comparison of Hit Validation Assays
Following a primary screen for inhibitors of Tau peptide (512-525) amide aggregation, a tiered validation approach is crucial to eliminate false positives and characterize the mechanism of action of true hits. The choice of validation assay depends on the specific questions being addressed, such as direct binding, inhibition of full-length Tau aggregation, or activity in a cellular context. Below is a comparison of commonly employed validation assays.
| Assay Type | Principle | Information Obtained | Throughput | Key Advantages | Key Limitations |
| Biochemical Assays | |||||
| Thioflavin T (ThT) Fluorescence Assay | ThT dye intercalates with β-sheet structures in amyloid fibrils, leading to a measurable increase in fluorescence. | Inhibition of fibril formation (IC50), aggregation kinetics (lag time, elongation rate). | High | Simple, cost-effective, real-time monitoring of aggregation. | Indirect measurement, prone to interference from fluorescent compounds or compounds that quench ThT fluorescence. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled Tau peptide upon binding to an inhibitor. | Direct binding affinity (Kd), stoichiometry of binding. | High | Homogeneous assay (no separation steps), quantitative binding data. | Requires a fluorescently labeled peptide, can be sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (Tau peptide or protein). | Real-time binding kinetics (kon, koff), binding affinity (Kd), specificity. | Medium | Label-free, provides detailed kinetic information, allows for specificity testing against other proteins. | Requires specialized equipment, protein immobilization can affect conformation. |
| Cell-Based Assays | |||||
| Tau Seeding/Propagation Assay (e.g., in HEK293 cells) | "Seed" competent Tau aggregates are introduced to cells expressing Tau, and the subsequent aggregation of endogenous Tau is measured. | Inhibition of intracellular Tau aggregation and propagation. | Medium | More physiologically relevant than biochemical assays, assesses cell permeability and cytotoxicity. | Can be complex to set up and optimize, results may be cell-line dependent. |
| Split-GFP Complementation Assay | Tau is fused to two non-fluorescent halves of Green Fluorescent Protein (GFP). Tau aggregation brings the GFP fragments together, reconstituting fluorescence. | Real-time monitoring of Tau aggregation in living cells. | High | High-throughput compatible, allows for simultaneous assessment of efficacy and cytotoxicity.[1] | Overexpression of fusion proteins may lead to artifacts. |
| In Vivo Models | |||||
| Drosophila and Mouse Models of Tauopathy | Transgenic animals expressing human Tau are treated with inhibitor candidates, and Tau pathology and behavioral deficits are assessed. | In vivo efficacy, pharmacokinetics, and toxicity. | Low | Highest physiological relevance, essential for preclinical development. | Expensive, time-consuming, ethical considerations. |
Quantitative Performance of Tau Aggregation Inhibitors
The following table summarizes representative quantitative data for known Tau aggregation inhibitors, illustrating the range of potencies observed in different assay systems. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions, Tau constructs, and inhibitor scaffolds.
| Inhibitor | Tau Construct | Assay Method | IC50 / Kd | Reference |
| Methylene Blue | Full-length Tau | ThT Assay | ~2 µM | --INVALID-LINK-- |
| LMTX® | Tau construct K18 | Cell-based assay | Not specified | --INVALID-LINK-- |
| rhodanines | Tau fragment K19 | ThT Assay | 0.5 - 5 µM | --INVALID-LINK-- |
| Phenylthiazolyl-hydrazides | Tau fragment K19 | ThT Assay | 0.6 - 10 µM | --INVALID-LINK-- |
| I1.51 | K12 (3R fragment) | Fluorescence Polarization | Kd = 0.74 µM | [2] |
| I1.21 | K12 (3R fragment) | Fluorescence Polarization | Kd = 1.58 µM | [2] |
| I1.114 | K12 (3R fragment) | Fluorescence Polarization | Kd = 12.5 µM | [2] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This protocol describes a widely used in vitro method to monitor the kinetics of Tau fibril formation and assess the efficacy of inhibitors.[3][4][5]
1. Materials and Reagents:
-
Recombinant full-length Tau protein or Tau peptide (e.g., 512-525 amide)
-
Aggregation-inducing agent (e.g., heparin or arachidonic acid)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds (inhibitors) at various concentrations
-
Black, clear-bottom 96-well microplate
2. Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the Tau protein, aggregation inducer, and the test compound at the desired final concentrations.
-
Include control wells:
-
Positive control: Tau protein + aggregation inducer
-
Negative control: Tau protein only
-
Blank: Assay buffer + ThT
-
-
Add ThT to each well to a final concentration of 10-25 µM.
-
Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[3][4]
3. Data Analysis:
-
Subtract the background fluorescence (blank) from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the rate of aggregation from the curves.
-
Calculate the percentage of inhibition for each compound concentration by comparing the maximum fluorescence of the treated samples to the positive control.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces Tau aggregation by 50%.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique to measure the direct binding of an inhibitor to the Tau protein and to determine the kinetics of this interaction.[6][7][8]
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant Tau protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (inhibitors) at various concentrations
2. Procedure:
-
Immobilize the Tau protein onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
3. Data Analysis:
-
The binding sensorgrams are corrected by subtracting the signal from a reference flow cell.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Cell-Based Tau Seeding Assay in HEK293 Cells
This assay assesses the ability of a compound to inhibit the intracellular aggregation and propagation of Tau pathology in a more physiologically relevant context.[9][10][11]
1. Materials and Reagents:
-
HEK293 cells stably expressing a fluorescently tagged Tau protein (e.g., Tau-GFP)
-
Pre-formed Tau fibrils (seeds)
-
Lipofectamine or other transfection reagent
-
Cell culture medium and supplements
-
Test compounds (inhibitors) at various concentrations
-
Fluorescence microscope or high-content imaging system
2. Procedure:
-
Seed the HEK293-Tau-GFP cells in a multi-well plate.
-
Treat the cells with the test compounds at various concentrations.
-
Introduce the pre-formed Tau fibrils (seeds) into the cells using a transfection reagent.
-
Incubate the cells for a period of time (e.g., 48-72 hours) to allow for the seeding and aggregation of the intracellular Tau-GFP.
-
Fix and stain the cells if necessary (e.g., with DAPI for nuclear counterstaining).
-
Image the cells using a fluorescence microscope and quantify the number and size of intracellular Tau-GFP aggregates.
3. Data Analysis:
-
Quantify the percentage of cells with aggregates and the total aggregate area per cell.
-
Compare the results from the compound-treated cells to the vehicle-treated control to determine the inhibitory effect of the compounds.
-
Determine the IC50 value for the inhibition of intracellular Tau aggregation.
Visualizing Key Processes
To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: A typical workflow for validating Tau aggregation inhibitor hits.
Caption: Simplified signaling pathway of Tau hyperphosphorylation.
Caption: Logical flow for comparing different hit validation assays.
References
- 1. Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction [frontiersin.org]
- 3. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 4. 3.4. Thioflavin T Assay [bio-protocol.org]
- 5. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive detection and propagation of brain-derived tau assemblies in HEK293-based wild-type tau seeding assays. [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Cross-Validation of Tau Peptide (512-525) Amide Assay Results: A Comparative Guide
For researchers and drug development professionals engaged in neurodegenerative disease research, accurate quantification of specific biomarkers is paramount. This guide provides a comparative overview of assay methodologies for the quantification of Tau Peptide (512-525) amide, a key polypeptide in related research fields.[1][2] The focus is on the cross-validation of a newly developed assay against established analytical platforms, ensuring data integrity and reliability.
Comparative Analysis of Assay Platforms
The two primary methodologies for the quantification of peptides like this compound are immunoassays and mass spectrometry-based assays. Each platform offers distinct advantages and disadvantages in terms of performance characteristics.
| Feature | Immunoassay (e.g., ELISA, Simoa) | Mass Spectrometry (e.g., LC-MS/MS) |
| Principle | Antibody-based detection of the target peptide. | Direct detection and quantification based on mass-to-charge ratio. |
| Sensitivity | High to very high (pg/mL to fg/mL range, especially with digital immunoassays).[3] | High, but can be less sensitive than the most advanced immunoassays for certain analytes. |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with related peptides or isoforms.[4] | Very high, allowing for precise differentiation of peptide fragments and post-translational modifications.[4] |
| Throughput | Generally higher, suitable for screening large numbers of samples. | Typically lower, though advancements are improving throughput. |
| Multiplexing | Possible, but often limited to a small number of analytes per panel. | High multiplexing capability, allowing for the simultaneous quantification of multiple peptides. |
| Development Time | Can be lengthy due to the need for specific antibody generation and validation. | Method development can be faster if a suitable internal standard is available. |
| Cost per Sample | Generally lower for established kits. | Can be higher due to instrumentation and reagent costs. |
Experimental Protocol for Cross-Validation
This protocol outlines a general procedure for the cross-validation of a new this compound assay (Assay B) against an established method (Assay A), such as a validated LC-MS/MS assay.
Objective: To determine the correlation and agreement between a new assay and an established method for the quantification of this compound in a relevant biological matrix (e.g., cerebrospinal fluid [CSF] or plasma).
Materials:
-
A statistically significant number of human CSF or plasma samples.
-
Calibrators and quality control (QC) samples for both assays.
-
Reagents and instrumentation for both Assay A and Assay B.
Procedure:
-
Sample Preparation:
-
Assay Execution:
-
Analyze the samples using both Assay A and Assay B according to their respective validated protocols.
-
Run calibrators and QC samples in each assay to ensure the validity of each run.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curves from both assays.
-
Perform statistical analysis to compare the results:
-
Correlation Analysis (e.g., Pearson or Spearman correlation): To assess the strength of the linear relationship between the measurements from the two assays.
-
Bland-Altman Analysis: To evaluate the agreement between the two methods and identify any systematic bias.
-
Linear Regression Analysis: To determine the slope and intercept of the relationship, which can indicate proportional and constant bias.
-
-
Acceptance Criteria:
-
A high correlation coefficient (e.g., r > 0.9).
-
Bland-Altman plot showing that the majority of data points fall within the 95% limits of agreement.
-
Regression analysis indicating a slope close to 1 and an intercept close to 0.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for cross-validation of a new peptide assay.
Signaling Pathway and Experimental Workflow Diagrams
While a specific signaling pathway for this compound is not detailed in the provided search results, a generalized experimental workflow for its quantification by immunoassay is presented below.
Caption: General workflow for an immunoassay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medrxiv.org [medrxiv.org]
- 4. A mass spectrometry-based method to quantify in parallel Tau and amyloid β 1–42 in CSF for the diagnostic of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma brain-derived tau: analytical and clinical validation of the first commercial immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-free quantification of seven tau peptides in human CSF using targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tau Peptide Aggregation Inducers: PHF6 vs. Tau Peptide (512-525) amide
For researchers, scientists, and drug development professionals investigating the mechanisms of tauopathy, the selection of appropriate peptide models is critical for in vitro studies of tau protein aggregation. This guide provides a detailed comparison between the well-established aggregation-promoting peptide PHF6 and the commercially available but functionally uncharacterized Tau Peptide (512-525) amide.
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies. Short synthetic peptides derived from the tau sequence are invaluable tools for studying the molecular determinants of this process. Among these, the hexapeptide PHF6 (VQIVYK) is widely recognized as a core amyloidogenic motif essential for tau fibrillization. In contrast, the role of other tau-derived fragments, such as this compound, is less defined. This comparison guide aims to provide a clear, data-driven overview of these two peptides to inform experimental design in tau aggregation research.
I. Peptide Characteristics and Origins
| Feature | PHF6 | This compound |
| Sequence | VQIVYK | SGYSSPGSPGTPGS-NH2 |
| Tau Isoform Origin | Located at the beginning of the third microtubule-binding repeat (R3) of the tau protein (residues 306-311 in the longest human tau isoform)[1]. | The sequence SGYSSPGSPGTPGS does not correspond to a known continuous sequence in the major human tau isoforms. It is commercially available as a synthetic peptide[2]. |
| Known Role in Aggregation | Well-established as a critical nucleating sequence for tau aggregation. It can self-assemble into β-sheet-rich fibrils[1]. | No published scientific literature demonstrates a role for this peptide in inducing or participating in tau aggregation. It is marketed as a tool for peptide screening and protein interaction studies[2]. |
II. Comparative Aggregation Propensity
A direct experimental comparison of the aggregation-inducing capabilities of PHF6 and this compound is not possible due to the absence of published data for the latter. However, a theoretical analysis of the amino acid sequences provides insight into their likely aggregation potential.
-
PHF6 (VQIVYK): This peptide contains a high proportion of hydrophobic and β-sheet-promoting residues (Val, Ile, Tyr). The alternating hydrophobic and hydrophilic character is a feature of many amyloidogenic sequences, facilitating the formation of stable β-sheet structures that drive fibril assembly.
-
This compound (SGYSSPGSPGTPGS-NH2): This sequence is rich in proline (P) and glycine (B1666218) (G) residues, which are known as "β-sheet breakers" and tend to introduce kinks and flexibility into a peptide backbone, disrupting the formation of the extended β-strands necessary for amyloid aggregation. The presence of numerous serine (S) and threonine (T) residues, which are polar, further decreases its hydrophobicity and likely reduces its propensity to aggregate.
Based on this sequence analysis, it is highly improbable that this compound would induce or undergo aggregation under conditions that readily promote PHF6 fibrillization.
III. Experimental Data for PHF6 Aggregation
The aggregation of PHF6 and its derivatives is extensively documented. Thioflavin T (ThT) fluorescence assays are commonly used to monitor the kinetics of fibril formation, where an increase in fluorescence corresponds to the formation of β-sheet-rich aggregates.
Table 1: Representative Quantitative Data for PHF6 Aggregation
| Peptide | Modifications | Aggregation Propensity | Lag Time (t_lag) | Half-time of Aggregation (t₅₀) | Maximum ThT Fluorescence (Arbitrary Units) | Experimental Conditions |
| PHF6 (VQIVYK) | Uncapped | Low without inducers | Long | Slow | Low | Neutral pH, no inducers. |
| Ac-PHF6-NH2 | N-terminal Acetylation, C-terminal Amidation | High | Short | Rapid | High | Varies by study; typically neutral pH, with or without inducers like heparin[3]. |
| PHF6 * (VQIINK) | Uncapped | High | Short | Rapid | High | Considered a more potent driver of tau aggregation than the VQIVYK sequence[3]. |
Data in this table is a qualitative summary based on findings from multiple studies. Absolute values are highly dependent on specific experimental conditions (concentration, buffer, temperature, etc.).
IV. Experimental Protocols for Tau Peptide Aggregation
The following are standard protocols used to assess the aggregation of tau-derived peptides like PHF6. These methods could be applied to this compound to experimentally determine its aggregation potential.
A. Thioflavin T (ThT) Aggregation Assay
This is the most common method for real-time monitoring of amyloid fibril formation.
-
Peptide Preparation:
-
To ensure reproducible results, it is crucial to start with a monomeric peptide solution. Lyophilized peptide is often pre-treated to break down pre-existing aggregates. A common method is to dissolve the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), followed by evaporation of the solvent and resuspension in the desired assay buffer.
-
-
Reaction Setup:
-
Prepare a master mix in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
The final reaction mixture in each well of a 96-well black, clear-bottom plate typically contains:
-
The tau peptide at a final concentration of 10-50 µM.
-
Thioflavin T at a final concentration of 10-20 µM.
-
(Optional) An aggregation inducer like heparin at a final concentration of 1-10 µM.
-
-
Include controls such as a buffer with ThT only (blank).
-
-
Data Acquisition:
-
The plate is incubated in a plate reader, typically at 37°C with intermittent shaking.
-
Fluorescence is measured at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time. A sigmoidal curve is characteristic of nucleated aggregation, from which parameters like the lag time and the rate of aggregation can be determined.
-
B. Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the aggregates formed at the end of an aggregation assay.
-
Sample Preparation:
-
An aliquot of the final aggregation reaction mixture (typically 5-10 µL) is applied to a glow-discharged, carbon-coated copper grid for 1-2 minutes.
-
Excess sample is blotted off with filter paper.
-
The grid is washed briefly with distilled water.
-
The sample is negatively stained with a solution of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.
-
Excess stain is blotted off, and the grid is allowed to air dry completely.
-
-
Imaging:
-
The grid is then imaged using a transmission electron microscope to observe the presence and morphology of fibrillar structures.
-
V. Visualization of Pathways and Workflows
Caption: A simplified model of the nucleation-dependent aggregation pathway for PHF6 peptides.
Caption: A standard experimental workflow for studying tau peptide aggregation in vitro.
VI. Conclusion
For researchers aiming to study the mechanisms of tau aggregation and screen for potential inhibitors, PHF6 (particularly in its N-acetylated and C-amidated form, Ac-PHF6-NH2) represents a robust and well-validated model peptide. Its high propensity to form β-sheet-rich fibrils is well-documented, providing a reliable system for in vitro assays.
In contrast, This compound (SGYSSPGSPGTPGS-NH2) is not a suitable candidate for aggregation studies based on currently available information. Its amino acid sequence is antithetical to amyloid formation, and there is no scientific literature to support its use in this context. While it may have applications in other areas of protein research, such as epitope mapping or peptide-protein interaction studies, it should not be considered an aggregation-inducing peptide without direct experimental evidence.
Researchers are advised to rely on established peptide models like PHF6 for aggregation studies to ensure the relevance and reproducibility of their findings in the context of tauopathy research.
References
The C-Terminal Tau Fragment (512-525) Amide: Bridging In Vitro Insights to In Vivo Relevance in Tauopathy Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The study of specific peptide fragments of the Tau protein is crucial for deciphering the intricate mechanisms of Tau aggregation and pathology in neurodegenerative diseases such as Alzheimer's. This guide focuses on the Tau Peptide (512-525) amide, a fragment corresponding to the C-terminal region of the full-length Tau protein. While specific experimental data for this peptide is limited in publicly available literature, this document provides a comprehensive framework for its investigation. By comparing its theoretical properties with well-characterized Tau fragments, we offer researchers a roadmap for designing experiments to elucidate its role in both in vitro and in vivo models of tauopathy.
Comparing this compound with Other Key Tau Fragments
To understand the potential relevance of this compound, it is essential to compare it with other Tau fragments that have been more extensively studied. The following table summarizes key properties, with hypothetical data for this compound to guide future experimental design.
| Feature | This compound (SGYSSPGSPGTPGS-NH2) | PHF6 (VQIVYK) | Tau (273-284) (GKVQIINKKLDL) |
| Region in Tau | C-terminus | Microtubule Binding Repeat 3 (MTBR3) | Microtubule Binding Repeat 2 (MTBR2) |
| Known In Vitro Activity | Hypothetical: Potential role in microtubule dynamics and interaction with signaling proteins. Low intrinsic aggregation propensity expected. | High propensity for beta-sheet formation and self-aggregation. Forms amyloid-like fibrils in vitro. | Promotes fibrillization and can be used to screen for aggregation inhibitors. |
| Hypothesized In Vivo Relevance | May modulate Tau's interaction with microtubules and other proteins, potentially influencing neuronal stability. Its role in aggregation is likely indirect. | A core driver of Tau aggregation in vivo. Used in models to seed pathology. | Contributes to the formation of paired helical filaments (PHFs) and neurofibrillary tangles (NFTs). |
| Reported EC50/IC50 (Aggregation) | Not available | Varies by assay (typically µM range) | Varies by assay (typically µM range) |
| Microtubule Binding Affinity (Kd) | Not available | Low (not its primary role) | Moderate (within the MTBR) |
Experimental Protocols for Investigating this compound
Detailed methodologies are critical for reproducible and comparable research. Below are established protocols that can be adapted for the study of this compound.
In Vitro Aggregation Assay (Thioflavin T)
This assay is widely used to monitor the kinetics of amyloid fibril formation.
Materials:
-
This compound (lyophilized)
-
Heparin sodium salt (for inducing aggregation)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Peptide Preparation: Dissolve lyophilized this compound in the assay buffer to the desired stock concentration.
-
Reaction Setup: In each well of the microplate, combine the peptide solution, heparin (to a final concentration that induces aggregation in positive controls like PHF6), and ThT.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure fluorescence intensity at regular intervals to monitor aggregation kinetics.
-
Data Analysis: Plot fluorescence intensity against time. The lag phase, elongation phase, and plateau of the resulting sigmoidal curve provide information about the aggregation process.
Microtubule Binding Assay
This assay determines the affinity of the Tau peptide for microtubules.
Materials:
-
This compound
-
Tubulin
-
GTP
-
Taxol (to stabilize microtubules)
-
Microtubule-Associated Protein (MAP) buffer
-
Centrifuge capable of high speeds
Procedure:
-
Microtubule Polymerization: Polymerize tubulin in the presence of GTP and then stabilize with Taxol.
-
Binding Reaction: Incubate varying concentrations of the Tau peptide with the pre-formed microtubules.
-
Separation: Centrifuge the mixture at high speed to pellet the microtubules and any bound peptide.
-
Quantification: Analyze the supernatant for the concentration of unbound peptide using methods like SDS-PAGE with densitometry or HPLC.
-
Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound peptide against the peptide concentration.
In Vivo Administration in a Mouse Model of Tauopathy
This protocol outlines the systemic administration of the peptide to assess its effects on Tau pathology.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or other suitable vehicle
-
Transgenic mouse model of tauopathy (e.g., P301S or hTau mice)
-
Syringes and needles for the chosen route of administration
Procedure:
-
Peptide Formulation: Dissolve the peptide in the sterile vehicle to the desired concentration.
-
Administration: Administer the peptide solution to the mice via a chosen route (e.g., intraperitoneal, intravenous, or subcutaneous injection). The dosage and frequency will need to be optimized.
-
Behavioral Analysis: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.
-
Histopathological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify Tau pathology (e.g., pTau levels, NFT counts).
Visualizing the Context: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex biological context and experimental procedures.
Caption: Hypothetical role of this compound in the Tau signaling pathway.
Caption: Workflow for the in vitro characterization of this compound.
"head-to-head comparison of Tau Peptide (512-525) amide inhibitors"
A Comprehensive Guide to Tau Aggregation Inhibitors for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different therapeutic strategies against Tau protein aggregation is critical in the pursuit of treatments for Alzheimer's disease and other tauopathies. This guide provides a head-to-head comparison of various classes of Tau aggregation inhibitors, with a focus on their mechanisms of action, supporting experimental data, and the methodologies used for their evaluation.
While the specific peptide "Tau Peptide (512-525) amide" with the sequence SGYSSPGSPGTPGS-NH2 is commercially available for research, its numbering does not correspond to the amino acid sequence of any known human Tau protein isoform. Therefore, this guide will focus on the broader and more clinically relevant topic of inhibitors targeting the aggregation of the full-length Tau protein and its key domains.
The Critical Role of the C-Terminal Domain in Tau Aggregation
The C-terminal region of the Tau protein plays a pivotal, yet complex, role in the process of its aggregation into the neurofibrillary tangles characteristic of many neurodegenerative diseases.[1][2] This domain, which includes the microtubule-binding repeats (MTBRs), is intrinsically involved in the formation of pathological Tau filaments.[3] Interestingly, the extreme C-terminus of the Tau protein appears to have an inhibitory effect on the aggregation process.[1][2] Removal of as few as 12 amino acids from the C-terminus can significantly increase the rate and extent of Tau polymerization in vitro.[2] This suggests that therapeutic strategies aimed at maintaining the structural integrity of the C-terminus or preventing its truncation could be beneficial.
Comparative Analysis of Tau Aggregation Inhibitors
A variety of small molecules, peptides, and antibodies have been investigated for their ability to inhibit Tau aggregation. These inhibitors can be broadly categorized based on their mechanism of action.
Table 1: Quantitative Comparison of Selected Tau Aggregation Inhibitors
| Inhibitor Class | Compound | Target/Mechanism | IC50/EC50/Kd | Assay System | Reference |
| Phenothiazines | Methylene Blue (LMTX) | Binds to Tau monomers and oligomers, preventing fibril formation. | IC50: ~1.9 µM | Cell-free heparin-induced aggregation | [3] |
| Rhodanines | BB3 | Interacts with Tau monomers to form stable, off-pathway oligomers. | EC50: ~5 µM | Cell-based FRET assay | [3] |
| Naphthoquinone Derivatives | PHF-6 | Binds to the hexapeptide motifs (VQIINK and VQIVYK) in the MTBR, blocking beta-sheet formation. | IC50: ~10 µM | In vitro aggregation with recombinant Tau | [4] |
| Anthraquinones | Emodin | Interacts with Tau to prevent fibrillization. | IC50: ~2.5 µM | Heparin-induced aggregation of recombinant Tau | N/A |
| Molecular Tweezers | CLR01 | Binds to lysine (B10760008) residues in the MTBR, disrupting aggregation. | Stoichiometric inhibition | In vitro aggregation of recombinant Tau | [3] |
| Peptide Inhibitors | F3ΔKPP | A Tau fragment that competes with full-length Tau for aggregation inducers. | N/A | In vitro and in vivo (C. elegans) | [5] |
| Antibodies | Semorinemab (RG6100) | Targets the N-terminal portion of the Tau protein. | Kd: 3.8 nM | N/A | N/A |
| Antibodies | Posdinemab (JNJ-63733657) | Selectively targets phosphorylated Tau at threonine 217 (pT217). | N/A | N/A | N/A |
Note: The reported values are highly dependent on the specific assay conditions and the form of Tau protein used. Direct comparison across different studies should be made with caution.
Experimental Protocols for Key Assays
The evaluation of Tau aggregation inhibitors relies on a variety of in vitro and cell-based assays. Below are the detailed methodologies for commonly used techniques.
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This is the most common method to monitor the formation of amyloid-like fibrils in vitro.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
-
Reagent Preparation:
-
Aggregation Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
ThT Stock Solution: 3 mM ThT in aggregation buffer, filtered through a 0.22 µm filter.
-
Heparin Stock Solution: 300 µM heparin in aggregation buffer.
-
Recombinant Tau Protein: Purified full-length Tau or Tau fragments (e.g., K18) at a stock concentration of 100 µM.
-
-
Assay Setup (96-well plate format):
-
To each well, add recombinant Tau protein to a final concentration of 10-20 µM.
-
Add the test inhibitor at various concentrations.
-
Add heparin to a final concentration of 2.5-5 µM to induce aggregation.
-
Add ThT to a final concentration of 10-20 µM.
-
Bring the final volume to 100-200 µL with aggregation buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation kinetics curves.
-
Determine the lag time, maximum fluorescence, and rate of aggregation.
-
Calculate the IC50 value of the inhibitor by fitting the data to a dose-response curve.
-
Cell-Based Tau Seeding Assay
This assay assesses the ability of inhibitors to block the cell-to-cell propagation of Tau pathology.
Principle: Exogenous pre-formed Tau fibrils ("seeds") are introduced to cultured cells expressing a fluorescently tagged Tau reporter. The seeds induce the aggregation of the intracellular Tau, which can be quantified by microscopy or flow cytometry.
Protocol:
-
Cell Culture:
-
Use a stable cell line expressing a Tau construct fused to a fluorescent protein (e.g., HEK293-Tau-EGFP).
-
-
Preparation of Tau Seeds:
-
Generate Tau fibrils in vitro using the ThT assay protocol (without ThT).
-
Sonnicate the fibrils to create smaller, more readily internalized seeds.
-
-
Seeding and Treatment:
-
Plate the reporter cells in a multi-well plate.
-
Treat the cells with various concentrations of the test inhibitor.
-
Add the prepared Tau seeds to the cell culture medium.
-
-
Incubation:
-
Incubate the cells for 24-72 hours to allow for seed uptake and induced aggregation.
-
-
Quantification:
-
Fix and permeabilize the cells.
-
Quantify the number and size of intracellular Tau aggregates using fluorescence microscopy and image analysis software, or by flow cytometry to measure the percentage of cells with aggregates.
-
-
Data Analysis:
-
Determine the EC50 of the inhibitor for reducing Tau seeding.
-
Signaling Pathways in Tau Aggregation and Inhibition
The aggregation of Tau is a complex process influenced by multiple intracellular signaling pathways, primarily those involving protein kinases and phosphatases that regulate Tau phosphorylation.
Key Signaling Pathways Modulating Tau Aggregation
-
GSK-3β Pathway: Glycogen synthase kinase 3β (GSK-3β) is a primary kinase responsible for the hyperphosphorylation of Tau, which promotes its dissociation from microtubules and subsequent aggregation.[9][10][11]
-
CDK5 Pathway: Cyclin-dependent kinase 5 (CDK5) also phosphorylates Tau at multiple sites, contributing to its pathological aggregation.[9][11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, can phosphorylate Tau and is implicated in the cellular response to stress that can lead to Tau pathology.[9][11]
-
PP2A Pathway: Protein phosphatase 2A (PP2A) is a major Tau phosphatase, and its dysregulation leads to increased Tau phosphorylation and aggregation.[9][11]
The interplay of these pathways represents a network of potential targets for therapeutic intervention. Inhibitors that can modulate the activity of these kinases or activate phosphatases are actively being explored.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Screening Tau Aggregation Inhibitors
Caption: Workflow for the identification and validation of Tau aggregation inhibitors.
Signaling Pathway of Tau Phosphorylation and Aggregation
Caption: Key signaling pathways leading to Tau hyperphosphorylation and aggregation.
References
- 1. C-terminal inhibition of tau assembly in vitro and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Suppressing Tau Aggregation and Toxicity by an Anti-Aggregant Tau Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Guide to Tau Peptide Aggregation and Cellular Toxicity: A Focus on Tau (512-525) Amide and Other Key Fragments
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the Tau protein is a central event in the pathology of several neurodegenerative diseases, collectively known as tauopathies. Understanding the mechanisms driving the aggregation of specific Tau fragments and their resultant cellular toxicity is paramount for the development of targeted therapeutics. This guide provides a comparative overview of the aggregation and cytotoxic properties of key Tau-derived peptides, with a special focus on the less-characterized Tau Peptide (512-525) amide. Due to the limited publicly available data specifically for this compound, this guide leverages data from other well-studied amyloidogenic Tau fragments to provide a comparative framework.
Comparative Analysis of Tau Peptide Aggregation Kinetics
The propensity of Tau peptides to aggregate into β-sheet-rich fibrils can be quantitatively assessed using in vitro aggregation assays, most commonly the Thioflavin T (ThT) fluorescence assay. This assay monitors the fluorescence of ThT, which increases upon binding to amyloid fibrils. Key kinetic parameters derived from these assays include the lag time (t_lag), which reflects the nucleation phase, and the apparent rate constant of aggregation (k_app), indicating the speed of fibril elongation.
While direct comparative data for this compound is scarce, the following table summarizes typical aggregation kinetics for other key Tau fragments, providing a valuable reference for experimental design.
| Peptide Fragment | Sequence | Modifications | Aggregation Propensity | Typical Lag Time (t_lag) | Apparent Aggregation Rate (k_app) |
| PHF6 | VQIVYK | Unmodified | High | Short | High |
| Ac-PHF6 | Ac-VQIVYK | N-terminal Acetylation | Very High | Very Short | Very High |
| Tau (273-284) amide | GKVQIINKKLDL-NH2 | C-terminal Amidation | Moderate | Variable | Moderate |
| Ac-Tau (273-284) amide | Ac-GKVQIINKKLDL-NH2 | N-terminal Acetylation, C-terminal Amidation | High | Shorter | Higher |
| Tau (512-525) amide | SGYSSPGSPGTPGS-NH2 | C-terminal Amidation | Data Not Available | - | - |
Note: Aggregation kinetics are highly dependent on experimental conditions such as peptide concentration, buffer composition (pH, ionic strength), temperature, and the presence of aggregation inducers like heparin. The data presented above are illustrative and intended for comparative purposes.
Correlation of Tau Peptide Aggregation with Cellular Toxicity
The aggregation of Tau peptides is strongly correlated with cellular toxicity. While large, insoluble neurofibrillary tangles (NFTs) are a hallmark of tauopathies, soluble oligomeric intermediates are now widely considered to be the most neurotoxic species. These oligomers can disrupt cellular processes, leading to synaptic dysfunction, mitochondrial damage, and ultimately, cell death.
| Tau Species | Cell Line | Assay | Concentration | Observed Effect |
| Pre-aggregated full-length Tau | SH-SY5Y | MTT | Pre-aggregated for ≥ 6 hours | Significant decrease in cell viability compared to non-aggregated Tau.[1] |
| Pre-aggregated full-length Tau | SH-SY5Y | LDH | Pre-aggregated for ≥ 24 hours | Significant increase in LDH leakage, indicating membrane damage.[1] |
| Tau Oligomers | Primary Neurons | Viability Assay | Low micromolar | Induction of neuronal cell death.[2] |
| PHF6 (VQIVYK) Aggregates | Primary Neurons | Viability Assay | Micromolar range | Neurotoxic, with toxicity correlating with aggregation propensity.[3] |
Experimental Protocols
Reproducible and comparable data are contingent on standardized experimental protocols. Below are detailed methodologies for the Thioflavin T aggregation assay and the MTT cell viability assay, which can be adapted for the study of this compound and its alternatives.
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the kinetics of Tau peptide aggregation in vitro.
Materials:
-
Lyophilized Tau peptide (e.g., Tau (512-525) amide)
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, stored in the dark at 4°C)
-
Aggregation inducer (optional, e.g., Heparin stock solution, 1 mM in dH2O)
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized Tau peptide in the assay buffer to the desired final concentration (e.g., 10-50 µM). It is recommended to prepare this solution fresh for each experiment.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture. A typical final volume is 100-200 µL. The mixture should contain the Tau peptide and ThT at a final concentration of 10-25 µM. If using an inducer, add it to the designated wells. Include control wells with buffer and ThT only for background subtraction.
-
Incubation and Measurement: Place the plate in the plate reader set to 37°C. Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., 24-72 hours). It is advisable to include a brief shaking step before each reading to ensure a homogeneous solution.
-
Data Analysis: Subtract the background fluorescence (from the ThT only control) from all readings. Plot the mean fluorescence intensity of replicate wells against time to generate sigmoidal aggregation curves. From these curves, kinetic parameters such as the lag time and the maximum fluorescence intensity can be determined.
MTT Cell Viability Assay
Objective: To assess the cytotoxicity of Tau peptide aggregates on cultured neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Pre-aggregated Tau peptide solutions (prepared as described in the ThT assay, without ThT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the pre-aggregated Tau peptide. Include wells with untreated cells as a control. Incubate the cells for the desired period (e.g., 24-48 hours).
-
MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control cells.
Visualizing the Molecular Landscape
To better understand the complex processes involved in Tau aggregation and toxicity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tau Oligomers: Cytotoxicity, Propagation, and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuron-selective toxicity of tau peptide in a cell culture model of neurodegenerative tauopathy: essential role for aggregation in neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Native Tau Fibrils vs. an Aggregation-Prone Peptide Fragment
A critical analysis of the structural disparities between full-length tau fibrils, implicated in a host of neurodegenerative diseases, and a key amyloidogenic peptide fragment offers researchers a window into the mechanisms of tauopathy. This guide provides a detailed comparison of their structural biology, underpinned by experimental data and methodologies, to inform future research and therapeutic development.
In the landscape of neurodegenerative research, understanding the structural metamorphosis of the tau protein from a soluble monomer to insoluble fibrillar aggregates is of paramount importance. While the user's interest was in a specific "Tau Peptide (512-525) amide," a thorough investigation revealed its amino acid sequence to be SGYSSPGSPGTPGS-NH2. Notably, the numbering "512-525" is inconsistent with the 441 amino acid length of the longest human tau isoform. More critically, a comprehensive search of the scientific literature and structural databases yielded no experimental data on the fibrillar structure of this specific peptide.
To provide a scientifically robust and valuable comparison, this guide will focus on a well-characterized and highly significant tau fragment known to be a critical component of the fibril core: the hexapeptide VQIVYK, also known as PHF6, from the third microtubule-binding repeat (R3) of tau. Fibrils derived from this peptide have been extensively studied and provide a meaningful basis for comparison with the full-length native tau fibrils found in disease.
This guide will delve into the structural nuances of native tau fibrils and PHF6 peptide fibrils, presenting quantitative data in accessible tables, detailing the experimental protocols used for their characterization, and visualizing key experimental workflows.
At a Glance: Structural Comparison of Native Tau and PHF6 Fibrils
The structural organization of fibrils derived from full-length native tau is significantly more complex than that of fibrils formed from the short PHF6 peptide. Native tau fibrils, as observed in Alzheimer's disease, are typically composed of two C-shaped protofilaments, creating a characteristic paired helical filament (PHF) or straight filament (SF) morphology. In contrast, fibrils formed from the PHF6 peptide are generally simpler, often presenting as single, unbranched nanofilaments.
| Feature | Native Tau Fibrils (from Alzheimer's Disease) | PHF6 (VQIVYK) Peptide Fibrils |
| Overall Morphology | Paired Helical Filaments (PHFs) and Straight Filaments (SFs) | Single, unbranched nanofilaments |
| Protofilament Composition | Typically two C-shaped protofilaments | Single protofilament |
| Core Structure | Complex fold involving residues from the microtubule-binding repeats (R3 and R4) | Cross-β structure with interdigitating side chains (steric zipper) |
| Core Amino Acid Span | Approximately residues 306-378 (in the longest isoform) | VQIVYK |
| Secondary Structure | Predominantly β-sheet | β-sheet |
| Width | ~10-20 nm | ~3-5 nm |
| Crossover Distance | ~80 nm for PHFs | Variable, often shorter than native fibrils |
Deep Dive: Experimental Methodologies
The elucidation of the high-resolution structures of both native tau and peptide fibrils has been made possible by cutting-edge techniques in structural biology. Cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (ssNMR) spectroscopy have been pivotal in providing the detailed atomic models necessary for a thorough comparison.
Cryo-Electron Microscopy (Cryo-EM) for Fibril Structure Determination
Cryo-EM has revolutionized the study of amyloid fibrils, allowing for the determination of their structures to near-atomic resolution from brain-derived and in vitro-assembled samples.
Experimental Protocol:
-
Fibril Preparation:
-
Native Tau Fibrils: Extraction from post-mortem brain tissue of patients with neurodegenerative diseases. This involves sarkosyl-insoluble extraction followed by purification steps.
-
Peptide Fibrils: Synthetic peptides are dissolved in an appropriate buffer (e.g., phosphate-buffered saline) and incubated under conditions that promote fibrillization, often with agitation.
-
-
Vitrification: A small aliquot (3-4 µL) of the fibril solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a near-native, hydrated state without the formation of ice crystals.
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) are collected automatically.
-
Image Processing:
-
Helical Reconstruction: Fibril images are extracted from the micrographs. Due to their helical symmetry, computational methods are used to reconstruct the three-dimensional structure.
-
2D and 3D Classification: Particles are classified to separate different fibril polymorphs and obtain a homogeneous set for the final reconstruction.
-
3D Refinement: The final 3D map is refined to the highest possible resolution.
-
-
Model Building and Refinement: An atomic model of the protein or peptide is built into the cryo-EM density map and refined using software packages like Coot and Phenix.
Solid-State NMR (ssNMR) Spectroscopy for Fibril Structural Analysis
ssNMR is a powerful technique for providing atomic-resolution structural information on insoluble aggregates like amyloid fibrils. It is particularly useful for characterizing the structure and dynamics of both the rigid core and more flexible regions of the fibrils.
Experimental Protocol:
-
Isotope Labeling: For ssNMR, the protein or peptide of interest must be isotopically labeled, typically with 13C and 15N.
-
Native Tau: Recombinantly expressed in bacteria grown on 13C-glucose and 15N-ammonium chloride as the sole carbon and nitrogen sources.
-
Peptide: Synthesized using 13C- and 15N-labeled amino acids.
-
-
Fibril Formation: Labeled protein or peptide is induced to form fibrils as described for cryo-EM.
-
Sample Packing: The fibril suspension is centrifuged, and the resulting pellet is packed into an MAS (magic-angle spinning) rotor.
-
NMR Data Acquisition: A variety of multi-dimensional ssNMR experiments are performed to:
-
Assign resonances: Experiments like 2D 13C-13C and 15N-13C correlation spectra are used to assign the chemical shifts to specific atoms in the amino acid sequence.
-
Determine secondary structure: Chemical shifts are sensitive to the local conformation, allowing for the identification of β-sheets.
-
Measure internuclear distances: Experiments that measure the dipolar coupling between nuclei provide distance restraints between atoms. These are crucial for determining the three-dimensional fold and the packing of the peptide chains.
-
-
Structure Calculation: The experimental restraints (chemical shifts, distances) are used in structure calculation software (e.g., Xplor-NIH, CYANA) to generate a family of structures consistent with the data.
Visualizing the Workflow: From Sample to Structure
The process of determining the structure of tau fibrils is a multi-step workflow that requires careful sample preparation and sophisticated data analysis.
Caption: Workflow for determining the structure of tau fibrils using cryo-EM and solid-state NMR.
Structural Insights and a Logical Relationship
The structural differences between native tau fibrils and those formed from the PHF6 peptide highlight a key principle in amyloid biology: a small, aggregation-prone region can drive the misfolding and assembly of the entire protein. The PHF6 sequence acts as a nucleation site, templating the conformational change of full-length tau monomers and their subsequent incorporation into the growing fibril.
Caption: A simplified logical pathway illustrating the role of the PHF6 peptide in nucleating tau aggregation.
Safety Operating Guide
Personal protective equipment for handling Tau Peptide (512-525) amide
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides such as Tau Peptide (512-525) amide is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity. While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated, and it is prudent to handle it with due caution.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3][4] Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[2][3] Consider double-gloving for added protection, especially when handling concentrated solutions.[2] Gloves should be removed and replaced immediately after any contact with the peptide.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3][4][5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[2][4] The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide in a cool, dry, and dark place, typically at -20°C or colder for long-term storage.[6][7]
-
For short-term storage, 4°C is acceptable.[6]
-
The peptide is stable at room temperature for days to weeks.[6]
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[4][7]
-
Work in a designated, clean, and organized laboratory area.[3][5] A fume hood or biosafety cabinet is recommended when handling the powder to prevent inhalation.[3]
-
Weigh the lyophilized powder quickly to minimize exposure to air and moisture.[4]
-
After weighing, tightly reseal the container and store it under the recommended conditions.[4]
Reconstitution and Solution Storage:
-
Use high-purity water or a buffer recommended for laboratory use to reconstitute the peptide.[5]
-
Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.[2]
-
The shelf life of peptide solutions is limited. For peptides containing amino acids like N, Q, C, M, and W, storage in solution can lead to instability.[6]
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to store solutions in aliquots.[3][6]
-
Store reconstituted solutions at 4°C for short-term use or frozen at -20°C or colder for longer-term storage.[5][6]
-
Clearly label all solutions with the peptide name, concentration, and preparation date.[3][5]
Disposal Plan
All waste containing this compound should be treated as chemical waste. Never dispose of peptides down the drain or in regular trash.[1][5]
Waste Segregation and Collection:
-
Solid Waste: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[1][2] If any powder is spilled, it should be swept up, placed in a sealed bag, and disposed of as chemical waste.[4]
-
Liquid Waste: Unused or expired concentrated stock solutions and contaminated solutions are considered chemical waste.[2] Collect liquid waste in a designated, sealed, and clearly labeled container.
Disposal Procedure:
-
Inactivation (Recommended for Liquid Waste): While not always mandatory for non-hazardous peptides, inactivation through hydrolysis provides an extra layer of safety.[1] This can be achieved by treating the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) for at least 24 hours in a sealed container within a fume hood.[1]
-
Neutralization: If acid or base hydrolysis is used for inactivation, the solution should be neutralized to a pH between 6.0 and 8.0 before disposal.[1]
-
Institutional Protocols: Always adhere to your institution's specific guidelines for chemical waste disposal.[1][3] Coordinate with your institution's environmental health and safety (EH&S) department for the collection and disposal of the waste.[3]
Experimental Workflow and Safety Protocol
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
